7-Aminoclonazepam-d4
Description
Structure
3D Structure
Propriétés
IUPAC Name |
7-amino-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFRPWRJTGLSSV-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043046 | |
| Record name | 7-Aminoclonazepam-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125070-96-4 | |
| Record name | 7-Aminoclonazepam-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 125070-96-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 7-Aminoclonazepam-d4
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and metabolic context of 7-Aminoclonazepam-d4. The information is intended for researchers, scientists, and drug development professionals engaged in analytical and forensic toxicology, pharmacokinetic studies, and drug metabolism research.
Core Properties
This compound is the deuterated analog of 7-aminoclonazepam, the primary metabolite of the benzodiazepine clonazepam. Its primary application is as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), to ensure the accuracy and precision of the measurement of 7-aminoclonazepam in biological matrices.[1][2]
Physical and Chemical Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 7-amino-5-(2-chlorophenyl-3,4,5,6-d4)-1,3-dihydro-2H-benzo[e][1][3]diazepin-2-one | [4] |
| Synonyms | 7-ACLO-d4, 7-Amino Clonazepam D4 | [3] |
| CAS Number | 1215070-96-4 | [3] |
| Molecular Formula | C₁₅H₈D₄ClN₃O | [3] |
| Molecular Weight | 289.75 g/mol | [5] |
| Appearance | Neat solid | [3] |
| Melting Point | 226-228°C (for non-deuterated form) | [6] |
| Boiling Point | 523.5 ± 50.0 °C (Predicted for non-deuterated form) | [6] |
| Solubility | Soluble in acetonitrile and methanol. | [7][8] |
| Storage Temperature | -20°C | [3] |
| Stability | Stable for at least 3 years when stored at -20°C.[3] However, instability has been observed in frozen urine samples over extended periods.[1][6] |
Metabolic Pathway
7-Aminoclonazepam is the major metabolite of clonazepam. The metabolic pathway primarily involves the reduction of the 7-nitro group of clonazepam. This biotransformation is a critical consideration in pharmacokinetic and toxicological studies.
Caption: Metabolic conversion of Clonazepam to 7-Aminoclonazepam.
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
-
Dissolution: Dissolve Clonazepam-d4 in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Reduction: Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Quantification of 7-Aminoclonazepam in Biological Samples using LC-MS/MS
This compound is commonly used as an internal standard for the accurate quantification of 7-aminoclonazepam in biological matrices.
Experimental Workflow
Caption: Workflow for the quantification of 7-Aminoclonazepam using LC-MS/MS.
Detailed Protocol (Example for Urine Samples):
-
Sample Preparation:
-
To 1 mL of urine sample, add 50 µL of a 1 µg/mL solution of this compound in methanol (internal standard).
-
Add 1 mL of acetate buffer (pH 5.0) and 20 µL of β-glucuronidase.
-
Incubate the mixture at 60°C for 2 hours to hydrolyze any conjugated metabolites.
-
Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol and water. Load the sample, wash with water, and elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7-Aminoclonazepam: e.g., m/z 286.1 → 222.1
-
This compound: e.g., m/z 290.1 → 226.1
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of 7-aminoclonazepam to the peak area of this compound against the concentration of the calibrators.
-
Determine the concentration of 7-aminoclonazepam in the samples by interpolating their peak area ratios on the calibration curve.
-
Spectral Data
Detailed NMR and IR spectral data for this compound are not widely published. However, mass spectral data are available from suppliers and in the literature. Researchers should perform their own spectral analysis for compound verification.
Table 2: Mass Spectrometry Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| 7-Aminoclonazepam | 286.1 | 222.1 | [7] |
| This compound | 290.1 | 226.1 | [7] |
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of 7-aminoclonazepam in biological samples. This guide provides essential information on its properties, a proposed synthetic pathway, and detailed analytical protocols to aid researchers in its application. As with any analytical standard, proper storage and handling are crucial to maintain its integrity and ensure the validity of experimental results.
References
- 1. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound solution | 1215070-96-4 | QYB07096 [biosynth.com]
- 6. Instability of 7-aminoclonazepam in frozen storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Buy Online CAS Number 1215070-96-4 - Lipomed - this compound, 0.1mg/ml in Acetonitrile | LGC Standards [lgcstandards.com]
The Definitive Guide to 7-Aminoclonazepam-d4 as a Certified Reference Material in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 7-Aminoclonazepam-d4, a certified reference material (CRM) pivotal for the accurate quantification of 7-aminoclonazepam, the primary metabolite of the potent benzodiazepine, clonazepam. This document outlines the fundamental role of isotopically labeled internal standards in mass spectrometry, details the properties of this compound, and presents a comprehensive experimental protocol for its application in bioanalytical methods.
The Critical Role of Internal Standards in Mass Spectrometry
Quantitative analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is susceptible to variations that can impact the accuracy and precision of results. These variations can arise from multiple stages of the analytical workflow, including sample preparation, chromatographic separation, and detection. To mitigate these variabilities, an internal standard is introduced to the samples.
An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. The deuterium atoms in this compound increase its mass by four atomic mass units compared to the endogenous 7-aminoclonazepam, allowing for their distinct detection by the mass spectrometer. Since the SIL internal standard co-elutes with the analyte and experiences identical conditions throughout the analytical process—including extraction efficiency, matrix effects, and ionization suppression or enhancement—it provides a reliable reference for accurate quantification. The final concentration of the analyte is determined by the ratio of the analyte's signal to the internal standard's signal.
Properties and Certification of this compound
This compound is a high-purity, stable isotope-labeled certified reference material. As a CRM, it is manufactured and characterized under stringent quality control measures to ensure its identity, purity, and concentration are accurately determined and traceable to a recognized standard.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 7-amino-5-(2-chlorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Molecular Formula | C₁₅H₈D₄ClN₃O |
| Molecular Weight | 289.75 g/mol [3] |
| CAS Number | 1215070-96-4[3][4] |
| Appearance | Typically supplied as a solution in a certified organic solvent (e.g., acetonitrile) or as a neat solid.[2][4] |
| Purity | ≥98%[4] |
| Storage | -20°C[4] |
Note: Properties may vary slightly between different suppliers. Always refer to the Certificate of Analysis provided by the manufacturer.
Experimental Protocol: Quantification of 7-Aminoclonazepam in Whole Blood by LC-MS/MS
This section details a representative experimental protocol for the solid-phase extraction (SPE) and LC-MS/MS analysis of 7-aminoclonazepam from whole blood, utilizing this compound as the internal standard. This method is adapted from established forensic toxicology procedures.[5]
Reagents and Materials
-
This compound certified reference material (e.g., 10 µg/mL in acetonitrile)
-
7-Aminoclonazepam analytical standard
-
Whole blood samples (calibrators, quality controls, and unknown samples)
-
100 mM Sodium acetate buffer (pH 4.5)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate
-
Ammonium hydroxide
-
Deionized water
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a C18 analytical column
Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Aliquoting: To appropriately labeled tubes, add 1.0 mL of whole blood for each calibrator, quality control, and unknown sample.
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to each tube to achieve a final concentration of 100 ng/mL.[5]
-
Buffering: Add 2 mL of 100 mM sodium acetate buffer (pH 4.5) to each tube.
-
Mixing and Lysis: Vortex the samples for 30 seconds and sonicate for 15 minutes to ensure thorough mixing and cell lysis.
-
Centrifugation: Centrifuge the samples for 20 minutes at 3000 rpm to pellet cellular debris.
-
SPE Column Conditioning: Condition the SPE columns by sequentially passing 2 mL of ethyl acetate, followed by 2 mL of methanol, and then drying the column.
-
Sample Loading: Decant the supernatant from the centrifuged samples onto the conditioned SPE columns.
-
Washing: Wash the SPE columns with 1 mL of deionized water followed by 1 mL of a pH 9.0 buffer to remove interfering substances. Dry the column thoroughly.
-
Elution: Elute the analyte and internal standard from the SPE column with an appropriate elution solvent, such as ethyl acetate containing 2% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the LC-MS mobile phase.
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
7-Aminoclonazepam: Monitor appropriate precursor and product ions.
-
This compound: 290.15 > 226.10[6]
-
-
Note: Specific MRM transitions for the analyte and optimal instrument parameters should be determined empirically.
-
Calibration and Quantification
A calibration curve is constructed by analyzing a series of calibrators with known concentrations of 7-aminoclonazepam. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of 7-aminoclonazepam in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Table 2: Example Calibration Curve and Quality Control Data
| Sample Type | Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| Calibrator 1 | 5 | 0.052 |
| Calibrator 2 | 10 | 0.105 |
| Calibrator 3 | 50 | 0.515 |
| Calibrator 4 | 100 | 1.020 |
| Calibrator 5 | 250 | 2.550 |
| Calibrator 6 | 500 | 5.100 |
| QC Low | 15 | 0.153 |
| QC Mid | 150 | 1.545 |
| QC High | 400 | 4.080 |
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the use of this compound as a certified reference material.
References
The Role of 7-Aminoclonazepam-d4 in Isotopic Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 7-Aminoclonazepam-d4, a deuterated internal standard, and its critical role in the accurate quantification of 7-aminoclonazepam, the primary metabolite of the widely prescribed benzodiazepine, clonazepam. Understanding the principles of isotopic labeling and the application of this compound is paramount for robust bioanalytical method development in clinical toxicology, pharmacokinetic studies, and forensic analysis.
Introduction to Isotopic Labeling and Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N). This compound is the deuterium-labeled analog of 7-aminoclonazepam.
The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. This co-eluting, chemically similar standard allows for the correction of variability that can occur at various stages of the analytical process, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and application.
| Property | Value |
| Formal Name | 7-amino-5-(2-chlorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| CAS Number | 1215070-96-4 |
| Molecular Formula | C₁₅H₈D₄ClN₃O |
| Molecular Weight | 289.8 g/mol |
| Purity | Typically ≥98% |
| Formulation | Commonly available as a solution in acetonitrile or as a neat solid |
| Storage | -20°C |
Quantitative Analysis by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for the quantification of 7-aminoclonazepam, with this compound serving as the internal standard. The method relies on the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM).
Mass Spectrometry Parameters
The following table summarizes typical MRM transitions for 7-aminoclonazepam and its deuterated internal standard. These values may require optimization based on the specific mass spectrometer used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| 7-Aminoclonazepam | 286.1 | 222.1 | 25 |
| 286.1 | 121.0 | 37 | |
| This compound | 290.1 | 226.1 | 25 |
Method Validation Parameters
The following data represents typical performance characteristics of a validated LC-MS/MS method for the quantification of 7-aminoclonazepam using this compound.
| Parameter | Typical Value |
| Linearity Range | 1.0 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Protocols
The following sections provide detailed methodologies for the extraction of 7-aminoclonazepam from biological matrices.
Solid-Phase Extraction (SPE) from Human Urine
This protocol is adapted for the extraction of 7-aminoclonazepam from urine samples.
Materials:
-
Bond Elut Plexa PCX SPE cartridges
-
Human urine sample
-
This compound internal standard solution
-
β-glucuronidase
-
1 M Acetic acid (pH 3.8)
-
Methanol
-
Ammoniated Methanol
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
Procedure:
-
To 1 mL of urine, add 50 µL of a 1 µg/mL solution of this compound.
-
Add 5000 units of β-glucuronidase in 1 M acetic acid (pH 3.8).
-
Vortex and incubate the sample at 60°C for 2 hours to hydrolyze glucuronide conjugates.[2]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of 50% aqueous methanol.
-
Elute the analyte and internal standard with 1 mL of ammoniated methanol.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) from Blood/Serum
This protocol is suitable for the extraction of 7-aminoclonazepam from blood or serum samples.[3]
Materials:
-
Trace-J SPE columns
-
Blood/serum sample
-
This compound internal standard solution
-
100 mM Sodium acetate buffer (pH 4.5)
-
Ethyl acetate
-
Methanol
-
pH 9.0 buffer
-
Deionized water
-
Ethyl acetate/Ammonium hydroxide (98:2 v/v) elution solvent
Procedure:
-
To 1 mL of blood or serum, add 10 µL of a 10 µg/mL solution of this compound to achieve a final concentration of 100 ng/mL.[3]
-
Add 2 mL of 100 mM sodium acetate buffer (pH 4.5).
-
Vortex for 30 seconds, sonicate for 15 minutes, and then centrifuge at 3000 rpm for 20 minutes.
-
Pre-wash the SPE column with 2 mL of ethyl acetate followed by 2 mL of methanol.[3]
-
Load the supernatant from the centrifuged sample onto the SPE column.
-
Wash the column with 1 mL of pH 9.0 buffer, followed by 1 mL of deionized water.
-
Dry the column for 20 minutes at 60 psi.
-
Elute the analyte and internal standard with 2 mL of the ethyl acetate/ammonium hydroxide (98:2 v/v) elution solvent.[3]
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the LC-MS mobile phase.
Visualizations
The following diagrams illustrate the metabolic pathway of clonazepam and a typical experimental workflow for quantitative analysis.
Caption: Metabolic conversion of Clonazepam to its primary metabolites.
Caption: A typical workflow for the quantification of 7-aminoclonazepam.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 7-aminoclonazepam in complex biological matrices. Its use as an internal standard in LC-MS/MS methods mitigates analytical variability, ensuring the reliability of results in clinical and forensic settings. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and reproducible bioanalytical assays.
References
7-Aminoclonazepam-d4 as a Metabolite of Clonazepam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-aminoclonazepam-d4, the deuterated internal standard for 7-aminoclonazepam, the primary metabolite of the potent benzodiazepine, clonazepam. This document delves into the metabolic pathways of clonazepam, quantitative analytical data, and detailed experimental protocols for the detection and quantification of 7-aminoclonazepam, leveraging its deuterated analogue for enhanced accuracy in clinical and forensic settings.
Introduction: The Significance of 7-Aminoclonazepam and its Deuterated Standard
Clonazepam, marketed under trade names like Klonopin and Rivotril, is a long-acting benzodiazepine widely prescribed for the management of seizures, panic disorders, and anxiety.[1][2] Its clinical efficacy is paralleled by a potential for abuse and dependency, making the monitoring of its metabolism crucial in various contexts, from therapeutic drug monitoring to forensic toxicology.
Clonazepam is extensively metabolized in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[3] The primary metabolic pathway involves the reduction of the 7-nitro group to form 7-aminoclonazepam.[3][4][5][6] Due to its prevalence as a metabolite, 7-aminoclonazepam serves as a key biomarker for clonazepam intake.
To ensure the accuracy and reliability of quantitative analyses of 7-aminoclonazepam, stable isotope-labeled internal standards, such as this compound, are indispensable.[7][8][9] Deuterated standards are chemically identical to the analyte but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium.[7][10] This allows for their distinction by mass spectrometry while co-eluting with the unlabeled analyte, thereby correcting for variability in sample preparation and matrix effects.[7][8][9] this compound is specifically intended for use as an internal standard for the quantification of 7-aminoclonazepam by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13]
Metabolic Pathway of Clonazepam
Clonazepam undergoes extensive biotransformation in the liver. The major metabolic pathway is the nitroreduction of the 7-nitro group, primarily catalyzed by the cytochrome P450 enzyme CYP3A4, to form 7-aminoclonazepam.[2][3][4][14][15] This primary metabolite is then further acetylated by N-acetyltransferase 2 (NAT2) to form 7-acetamidoclonazepam.[4][15] A minor pathway involves the hydroxylation of the parent compound and its metabolites at the C-3 position.[2][4][15] The metabolites are excreted in the urine as both free compounds and conjugates (glucuronide and sulfate).[4][16]
Quantitative Data on 7-Aminoclonazepam
The concentration of 7-aminoclonazepam can vary significantly depending on the biological matrix, dosage, and individual patient metabolism. The following tables summarize quantitative data from various studies.
Table 1: Concentration of Clonazepam and 7-Aminoclonazepam in Hair
| Analyte | Concentration Range (pg/mg) | Reference |
| Clonazepam (CLO) | 10.7 - 180.6 | [17][18] |
| 7-Aminoclonazepam (7-ACLO) | 1.37 - 1267 | [1][17][18] |
| Data from psychiatric patients treated with clonazepam. |
Table 2: Detection of 7-Aminoclonazepam in Hair After a Single Dose
| Analyte | Concentration (pg/mg) | Time After Dose | Reference |
| 7-Aminoclonazepam (7-ACLO) | 4.8 | ~3 weeks | [1][17][18] |
| Data from a patient who received a single 2 mg dose of clonazepam. |
Table 3: Plasma Levels of Clonazepam and 7-Aminoclonazepam
| Daily Dose | Analyte | Average Plasma Level (ng/mL) | Individual Range (ng/mL) | Reference |
| 6 mg | Clonazepam (CNP) | ~50 | 30 - ~80 | [19] |
| 6 mg | 7-Aminoclonazepam (ACNP) | ~50 | 30 - ~80 | [19] |
| Data from a prospective study of 27 newly diagnosed epileptics. |
Table 4: Urinary Excretion of 7-Aminoclonazepam After a Single 3 mg Dose
| Time After Administration | Detection Status | Peak Concentration Time | Concentration Range | Reference |
| 14 days | Positive in all subjects | 1-8 days | 73.0 pg/mL - 183.2 ng/mL | [20] |
| 21 days | Positive in 8 out of 10 subjects | [20] | ||
| 28 days | Positive in 1 out of 10 subjects | [20] | ||
| Clonazepam was not detected in any of the urine samples. |
Table 5: Method Detection and Quantitation Limits
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Spectrofluorimetry | Human Urine | 3.3 ng/mL | 10 ng/mL | [21][22] |
| HPLC | Plasma | - | 5 ng/mL | [23] |
| GC-MS (EI mode) | Whole Blood | - | 1 ng/mL | [24] |
| LC-PDA | Whole Blood | - | 5 ng/mL | [24] |
| LC-MS/MS | Human Serum | 0.3 - 11.4 ng/mL | - | [25] |
Experimental Protocols
The following sections detail methodologies for the analysis of 7-aminoclonazepam in various biological matrices, with a focus on methods employing this compound as an internal standard.
General Experimental Workflow
The analysis of 7-aminoclonazepam typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard is crucial for accurate quantification.
Method 1: LC-MS/MS Analysis of 7-Aminoclonazepam in Blood/Serum
This protocol is a composite based on methodologies described for the analysis of benzodiazepines in blood and serum.[5][25][26][27][28]
A. Sample Preparation (Solid-Phase Extraction)
-
Aliquoting: To 1.0 mL of blood or serum sample, add a known concentration of this compound internal standard.[5]
-
Buffering: Add appropriate buffer solution (e.g., 100 mM sodium acetate buffer, pH 4.5).[5]
-
SPE Column Conditioning: Condition a solid-phase extraction column by washing with methanol followed by deionized water.[5]
-
Sample Loading: Apply the prepared sample to the SPE column.
-
Washing: Wash the column with a solution to remove interfering compounds (e.g., deionized water followed by a weak organic solvent).[5]
-
Elution: Elute the analytes from the column using an appropriate solvent (e.g., ethyl acetate or a mixture of ethyl acetate and ammonium hydroxide).[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]
B. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A high-resolution octadecyl silica (C18) column.[25]
-
Mobile Phase: A gradient of aqueous ammonium acetate and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
C. Quantification
-
A calibration curve is generated by analyzing standards of known concentrations of 7-aminoclonazepam with a constant concentration of this compound.
-
The ratio of the peak area of 7-aminoclonazepam to the peak area of this compound is plotted against the concentration of the standards.
-
The concentration of 7-aminoclonazepam in the unknown samples is then determined from this calibration curve.
Method 2: GC-MS Analysis of 7-Aminoclonazepam in Hair
This protocol is based on a validated method for the simultaneous quantitation of clonazepam and 7-aminoclonazepam in hair.[1][17][18]
A. Sample Preparation
-
Decontamination: Wash hair samples with solvents like dichloromethane to remove external contaminants.
-
Segmentation and Pulverization: Cut the hair into segments (e.g., 2 cm) and pulverize them.[17]
-
Internal Standard Addition: Add a known amount of a suitable deuterated internal standard (e.g., diazepam-d5 was used in the cited study, but this compound is also appropriate).[17]
-
Extraction: Add methanol to the pulverized hair and sonicate for 1 hour.[17]
-
Purification: The methanolic extract is further purified using solid-phase extraction.
B. Derivatization
-
Prior to GC-MS analysis, the extracted analytes are derivatized to improve their volatility and chromatographic properties. This can be achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
C. GC-MS Conditions
-
Gas Chromatography:
-
Column: A capillary column suitable for drug analysis (e.g., a fused-silica column with a non-polar stationary phase).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry:
D. Quantification
-
Standard curves for 7-aminoclonazepam are prepared by spiking negative hair samples with known amounts of the analyte and a constant amount of the internal standard.[17][18]
-
The ratio of the peak area of the analyte to the internal standard is used for quantification.
Conclusion
7-Aminoclonazepam is a critical biomarker for monitoring clonazepam use, and its accurate quantification is paramount in both clinical and forensic toxicology. The use of the deuterated internal standard, this compound, in conjunction with sensitive analytical techniques like LC-MS/MS and GC-MS, provides the necessary precision and reliability for these demanding applications. The methodologies outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively analyze this important metabolite.
References
- 1. Quantitation of clonazepam and its major metabolite 7-aminoclonazepam in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonazepam - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. nyc.gov [nyc.gov]
- 6. simpleandpractical.com [simpleandpractical.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 14. Clonazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Optimization of Clonazepam Therapy Adjusted to Patient’s CYP3A Status and NAT2 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bluelight.org [bluelight.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics and side-effects of clonazepam and its 7-amino-metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Spectrofluorimetric Determination of 7-Aminoclonazepam, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quantitation of clonazepam and its 7-amino and 7-acetamido metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. LC-MS/MS Analysis of 13 Benzodiazepines and Metabolites in Urine, Serum, Plasma, and Meconium | Springer Nature Experiments [experiments.springernature.com]
- 28. agilent.com [agilent.com]
- 29. b-ac.co.uk [b-ac.co.uk]
7-Aminoclonazepam-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 7-Aminoclonazepam-d4, a deuterated internal standard crucial for the accurate quantification of 7-aminoclonazepam, the primary metabolite of the widely prescribed benzodiazepine, clonazepam. This document outlines its chemical properties, provides an overview of its application in analytical methodologies, and details the metabolic pathway of its parent compound.
Core Compound Data
This compound is the deuterium-labeled version of 7-aminoclonazepam.[1] The incorporation of stable heavy isotopes is a common practice in drug development and analysis to serve as tracers for quantification.[1] Its primary application is as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of 7-aminoclonazepam in biological samples.[2][3][4]
| Property | Value |
| Chemical Name | 7-Amino-5-(2-chlorophenyl-3,4,5,6-d4)-1,3-dihydro-2H-benzo[e][5][6]diazepin-2-one[7] |
| Synonym | 7-ACLO-d4[5][6] |
| CAS Number | 1215070-96-4[5][6][7][8] |
| Molecular Formula | C₁₅H₈D₄ClN₃O[7] |
| Molecular Weight | 289.75 g/mol [1][8][9] |
| Purity | ≥98% |
| Formulation | Typically supplied as a neat solid or in a solution, such as acetonitrile.[5][6][8] |
Metabolic Pathway of Clonazepam
Clonazepam is extensively metabolized in the liver, with less than 2% of the drug excreted unchanged in the urine.[7][8] The primary metabolic pathway involves the reduction of the 7-nitro group to form 7-aminoclonazepam.[6][7] This reaction is principally catalyzed by the cytochrome P450 enzyme, CYP3A4.[5][6][7][8] Subsequently, 7-aminoclonazepam can be further metabolized through N-acetylation to 7-acetamidoclonazepam.[6][8] A minor pathway also includes hydroxylation at the C-3 position.[5][6]
Experimental Protocols: Quantification of 7-Aminoclonazepam
This compound is employed as an internal standard to ensure the accuracy and precision of analytical methods for quantifying 7-aminoclonazepam in various biological matrices, including urine, blood, and hair.[9][10][11][12] The general workflow for such an analysis is outlined below.
Sample Preparation
A common procedure for the extraction of 7-aminoclonazepam from biological samples involves solid-phase extraction (SPE).
-
Buffering: The biological sample (e.g., whole blood) is buffered, for instance, with a pH 6 phosphate solution.[10]
-
Internal Standard Addition: A known concentration of this compound is added to the sample.[10][11]
-
Extraction: The sample is passed through an SPE column (e.g., phenyl SPE).[10]
-
Washing: The column is washed to remove interferences. A typical wash solution is 5% acetonitrile in a pH 6 phosphate buffer.[10]
-
Elution: The analyte and internal standard are eluted from the column using a solvent like ethyl acetate.[10]
-
Evaporation and Reconstitution: The eluent is evaporated to dryness and the residue is reconstituted in an appropriate solvent for analysis.[10] For LC-MS analysis, this might be distilled water, while for GC-MS, a derivatization step is often required prior to reconstitution.[10]
Instrumental Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method for the quantification of 7-aminoclonazepam.
-
Chromatography: Separation is achieved on a suitable HPLC column.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used.[11] This involves monitoring specific precursor-to-product ion transitions for both 7-aminoclonazepam and the this compound internal standard.
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of 7-aminoclonazepam to the peak area of this compound against the concentration of 7-aminoclonazepam standards.[11] The concentration in unknown samples is then determined from this curve. The linear range for such an assay can be, for example, from 40 to 100,000 ng/mL.[11]
Applications in Research and Clinical Settings
The accurate measurement of 7-aminoclonazepam is critical in several fields:
-
Clinical Toxicology: To monitor patient compliance with clonazepam therapy and to investigate cases of overdose.[4]
-
Forensic Analysis: In cases of drug-facilitated crimes.[4][10]
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of clonazepam.
-
Pain Management: For monitoring prescription adherence.[4]
Recent studies have also highlighted that in certain biological matrices, such as oral fluid, 7-aminoclonazepam is a more reliable marker for clonazepam use than the parent drug itself, as it is present at higher concentrations.[13]
References
- 1. Spectrofluorimetric Determination of 7-Aminoclonazepam, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Optimization of Clonazepam Therapy Adjusted to Patient’s CYP3A Status and NAT2 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Clonazepam - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. painphysicianjournal.com [painphysicianjournal.com]
- 12. Quantitation of clonazepam and its major metabolite 7-aminoclonazepam in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-aminoclonazepam is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 7-Aminoclonazepam-d4 for Research and Drug Development
This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial sources, availability, and technical applications of 7-Aminoclonazepam-d4. This deuterated internal standard is critical for the accurate quantification of 7-aminoclonazepam, the primary metabolite of the benzodiazepine clonazepam, in various biological matrices.
Commercial Availability and Product Specifications
This compound is readily available from several reputable commercial suppliers as a certified reference material (CRM) or analytical standard.[1][2][3][4][5][6][7][8][9][10] These products are essential for use in clinical toxicology, forensic analysis, pain prescription monitoring, and isotope dilution methods.[3][10] Many suppliers provide this standard meeting ISO/IEC 17025 and ISO 17034 international standards, ensuring its quality and reliability for quantitative analysis.[1][4][6][7]
Below is a summary of the typical product specifications available from various suppliers.
| Parameter | Specification | Source(s) |
| CAS Number | 1215070-96-4 | [1][4][6][7][8][10] |
| Molecular Formula | C₁₅H₈D₄ClN₃O | [1][4][6][7] |
| Formula Weight | 289.75 g/mol | [7][8][10] |
| Purity | ≥98% | [1][6] |
| Formulation | Neat Solid | [1][6] |
| 100 µg/mL in Acetonitrile | [3][7][9] | |
| 1.0 mg/mL in Acetonitrile | [4][5][10] | |
| Storage Temperature | -20°C or 2-8°C | [1][3][4][6][10] |
| Stability | ≥ 3 years | [1][6] |
| Intended Use | Internal standard for GC- or LC-MS | [1][4][5][6] |
Analytical Applications and Experimental Protocols
This compound is primarily utilized as an internal standard in chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the precise quantification of 7-aminoclonazepam in biological samples such as blood, serum, plasma, urine, and hair.[1][2][4][11] The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's chemical and physical properties during sample preparation and analysis, correcting for matrix effects and variations in instrument response.
Experimental Workflow for Biological Sample Analysis
The general workflow for the analysis of 7-aminoclonazepam using its deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
This protocol is adapted from a method for the determination of clonazepam and its primary metabolite in whole blood.[4]
a. Sample Preparation: Solid Phase Extraction (SPE)
-
To 1 mL of whole blood, add the this compound internal standard.
-
Buffer the sample with a pH 6 phosphate solution.
-
Load the mixture onto a phenyl solid-phase extraction (SPE) column.
-
Wash the column with 5% acetonitrile in pH 6 phosphate buffer.
-
Elute the analyte and internal standard with ethyl acetate.
-
Evaporate the eluent to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Parameters
-
Instrumentation : A triple quadrupole mass spectrometer is typically used for this analysis.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Chromatographic Column : A C18 reverse-phase column is commonly employed.
-
Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate is used.
This protocol outlines a "dilute and shoot" method which is a simpler and faster approach for urine samples.[12]
a. Sample Preparation
-
To a urine sample, add the this compound internal standard.
-
Incorporate a glucuronidase hydrolysis step to measure both free and conjugated 7-aminoclonazepam.
-
The sample is then diluted with a suitable solvent (e.g., synthetic urine) before direct injection into the LC-MS/MS system.[12]
b. LC-MS/MS Parameters
-
Instrumentation : Agilent model 6410 triple quad or similar.[12]
-
MRM Transitions :
-
Calibration : A multi-point calibration curve is constructed using known concentrations of 7-aminoclonazepam.[12]
This method is suitable for detecting long-term exposure to clonazepam.[2]
a. Sample Preparation
-
Decontaminate and pulverize hair samples.
-
Spike the hair aliquots with the internal standard (in this study, diazepam-d5 was used, but this compound is also suitable).[2]
-
Perform solid-phase extraction.
-
Derivatize the extract before GC-MS analysis.
b. GC-MS Parameters
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer.
-
Ionization Mode : Negative Chemical Ionization (NCI) can provide high sensitivity.[2]
-
Quantification : An eight-point standard curve for 7-aminoclonazepam (1-1000 pg/mg) can be used.[2]
Signaling Pathways and Logical Relationships
The primary logical relationship in the context of this technical guide is the metabolic pathway from the parent drug, clonazepam, to its major metabolite, 7-aminoclonazepam. The quantification of this metabolite is crucial for monitoring clonazepam use and compliance.
The accurate quantification of 7-aminoclonazepam is achieved by using its deuterated analog, this compound, as an internal standard. The logical relationship in the analytical method is based on the principle of isotope dilution mass spectrometry.
References
- 1. nyc.gov [nyc.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound (0.1 mg/ml) in Acetonitrile [lgcstandards.com]
- 9. This compound - Bioware Scientific. [biowaresci.com]
- 10. This compound solution 1.0 mg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | 1215070-96-4 [sigmaaldrich.com]
- 11. academic.oup.com [academic.oup.com]
- 12. painphysicianjournal.com [painphysicianjournal.com]
- 13. b-ac.co.uk [b-ac.co.uk]
Navigating the Handling of 7-Aminoclonazepam-d4 Neat Solid: A Technical Guide to Storage and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the storage and stability of 7-Aminoclonazepam-d4 as a neat solid. Aimed at researchers, scientists, and drug development professionals, this document synthesizes critical information to ensure the integrity and reliability of this compound in a laboratory setting. Proper handling and storage are paramount for the accuracy of experimental results where this compound is utilized as an internal standard or reference material.
Executive Summary
This compound, a deuterated analog of the primary metabolite of clonazepam, is a critical tool in forensic and clinical toxicology. The stability of the neat solid form is generally robust under recommended conditions. However, its stability in solution, particularly under frozen conditions, presents significant challenges that researchers must be aware of to avoid compromising experimental data. This guide outlines the optimal storage conditions for the neat solid, summarizes available stability data, and provides a logical workflow for its handling and use.
Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for its proper handling.
| Property | Value |
| Chemical Name | 7-amino-5-(2-chlorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Synonyms | 7-ACLO-d4 |
| Molecular Formula | C₁₅H₈D₄ClN₃O |
| Molecular Weight | 289.8 g/mol |
| Form | Neat Solid |
Storage and Stability of Neat Solid
The integrity of this compound neat solid is maintained under specific storage conditions.
Recommended Storage Conditions
Based on supplier recommendations, the following conditions are advised for the long-term storage of this compound neat solid to ensure its stability.
| Parameter | Recommended Condition | Citation |
| Temperature | -20°C | [1][2] |
| Atmosphere | Store in a dry place. | |
| Light Exposure | Protect from light. |
Long-Term Stability
Suppliers of this compound neat solid indicate a significant shelf life when stored appropriately.
| Form | Storage Temperature | Stated Stability | Citation |
| Neat Solid | -20°C | ≥ 3 years | [1][2] |
While the neat solid is stable, it is crucial to note that the compound is often shipped at ambient temperatures, suggesting good short-term stability.[1][2]
Stability in Solution: A Critical Consideration
A significant body of evidence points to the instability of 7-aminoclonazepam in solution, particularly in biological matrices under frozen conditions. This is a critical factor for researchers preparing stock solutions or working with biological samples.
Instability in Frozen Solutions
Multiple studies have highlighted the degradation or precipitation of 7-aminoclonazepam when stored at -20°C in matrices such as urine.[3][4] This can lead to a significant decrease in the analyte's concentration over time, with one study noting a decrease of over 20%.[3] This instability at -20°C is a crucial consideration for the storage of calibrators and quality control samples.[3][4]
| Matrix | Storage Temperature | Observed Instability | Citation |
| Urine | -20°C | >20% decrease in concentration | [3] |
| Urine | -20°C | Unstable over three months | [3] |
| Postmortem Blood | -20°C | Significant loss (29%) after 2 months | [5] |
Experimental Protocols: A General Framework for Stability Assessment
While specific experimental protocols for the stability testing of this compound neat solid are not publicly available, a general approach based on industry standards can be outlined. A comprehensive stability protocol would typically involve the following steps.
Caption: A generalized workflow for assessing the stability of a chemical compound.
Logical Workflow for Handling and Storage
To ensure the accurate use of this compound, the following decision-making process is recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Instability of 7-aminoclonazepam in frozen storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of nitrobenzodiazepines in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 7-Aminoclonazepam in Human Plasma by LC-MS/MS
Introduction
7-Aminoclonazepam is the primary metabolite of clonazepam, a benzodiazepine prescribed for conditions such as epilepsy and panic disorders.[1] Monitoring its concentration in biological matrices is crucial for therapeutic drug monitoring and in forensic toxicology. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-aminoclonazepam in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for 7-aminoclonazepam.
Experimental
Materials and Reagents
-
7-Aminoclonazepam and 7-Aminoclonazepam-d4 (internal standard) reference standards were obtained from a certified supplier.
-
HPLC-grade methanol, acetonitrile, and water were purchased from a reputable chemical supplier.
-
Formic acid, ammonium acetate, and ammonium hydroxide were of analytical grade.[1]
-
Human plasma was sourced from a certified biobank.
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) were used for sample preparation.[2][3]
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution was used.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source was employed for detection.[4][5][6]
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
A solid-phase extraction method was employed to extract 7-aminoclonazepam and its internal standard from human plasma.[1]
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard solution (this compound, 1 µg/mL) and 200 µL of 0.1 M zinc sulfate to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.[4]
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 N hydrochloric acid, followed by 1 mL of a 20% methanol in water solution to remove interferences.[2]
-
Elution: Elute the analyte and internal standard with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in a 60:40 acetonitrile:methanol mixture.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1]
LC-MS/MS Method Parameters
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| HPLC Column | C18 or Phenyl column (e.g., 2.1 x 100 mm, 2.7 µm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| 7-Aminoclonazepam | 286.1 | 222.1 | 0.050 | 20 |
| This compound (IS) | 290.1 | 226.1 | 0.050 | 20 |
Method Validation
The developed method was validated according to established guidelines for bioanalytical method validation.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal ion suppression or enhancement observed |
Results and Discussion
The LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of 7-aminoclonazepam in human plasma. The use of a deuterated internal standard ensured high accuracy and precision by compensating for matrix effects and variations in extraction recovery. The chromatographic conditions provided good peak shape and resolution, free from interference from endogenous plasma components. The validation results confirm that the method is reliable and suitable for its intended purpose in a research or clinical setting.
Visualizations
Caption: Experimental workflow for 7-aminoclonazepam quantification.
Caption: Detailed solid-phase extraction protocol.
This application note describes a validated LC-MS/MS method for the determination of 7-aminoclonazepam in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The detailed protocol and validation data provided herein can be readily adopted by laboratories with standard LC-MS/MS instrumentation.
References
Application Note: Utilizing 7-Aminoclonazepam-d4 as an Internal Standard for Accurate Quantification of Clonazepam Metabolite in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview and detailed protocol for the use of 7-Aminoclonazepam-d4 as an internal standard in the quantitative analysis of 7-aminoclonazepam, the primary metabolite of the benzodiazepine clonazepam, in human urine. The methodology outlined herein leverages Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. This document includes detailed experimental procedures, data presentation, and visual workflows to ensure accurate and reproducible results.
Introduction
Clonazepam, marketed under brand names like Klonopin, is a potent benzodiazepine prescribed for seizure and panic disorders.[1][2] Monitoring its metabolism is essential for assessing patient compliance, managing therapeutic dosage, and in forensic investigations. Clonazepam is extensively metabolized in the liver, primarily through the reduction of its 7-nitro group to form 7-aminoclonazepam.[3][4] This metabolite is then excreted in the urine, making it a reliable biomarker for clonazepam intake.[3][5][6]
Accurate quantification of 7-aminoclonazepam in complex matrices like urine requires a robust analytical method. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS analysis. This internal standard closely mimics the chemical and physical properties of the analyte, compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high precision and accuracy. This application note details a validated LC-MS/MS method for this purpose.
Clonazepam Metabolism
Clonazepam undergoes extensive hepatic metabolism, with less than 2% of the parent drug excreted unchanged in the urine.[3] The primary metabolic pathway involves the reduction of the 7-nitro group by cytochrome P450 enzymes, particularly CYP3A4, to form 7-aminoclonazepam.[3][4][5] This metabolite can be further acetylated to 7-acetamidoclonazepam.[4] The metabolites are then excreted in the urine, primarily as free forms or as glucuronide and sulfate conjugates.[5]
References
- 1. Spectrofluorimetric Determination of 7-Aminoclonazepam, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Optimization of Clonazepam Therapy Adjusted to Patient’s CYP3A Status and NAT2 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clonazepam - Wikipedia [en.wikipedia.org]
Application Notes: Quantitative Analysis of Clonazepam and its Primary Metabolite Using 7-Aminoclonazepam-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonazepam, a long-acting benzodiazepine, is widely prescribed for its anticonvulsant and anxiolytic properties. Monitoring its concentration and that of its major metabolite, 7-aminoclonazepam, in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. This document provides a detailed protocol for the simultaneous quantification of clonazepam and 7-aminoclonazepam using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 7-Aminoclonazepam-d4 as an internal standard. This compound is a suitable internal standard for the quantification of 7-aminoclonazepam and clonazepam in various biological samples.[1][2][3][4]
Clonazepam is extensively metabolized in the liver, primarily through the reduction of its 7-nitro group to form 7-aminoclonazepam.[5][6][7] This primary metabolite can be further acetylated to 7-acetamido-clonazepam.[5][7] The cytochrome P450 enzyme CYP3A4 is heavily involved in the nitroreduction of clonazepam.[5][6][8][9] Given that 7-aminoclonazepam is a major and specific metabolite, its detection and quantification are strong indicators of clonazepam administration.[10][11]
Metabolic Pathway of Clonazepam
The metabolic conversion of clonazepam primarily involves the reduction of the nitro group, followed by acetylation.
Experimental Protocol
This protocol outlines a general procedure for the analysis of clonazepam and 7-aminoclonazepam in human plasma or serum using LC-MS/MS.
Materials and Reagents
-
Clonazepam certified reference material (CRM)
-
7-Aminoclonazepam CRM
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma/serum (drug-free for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl acetate, hexane/diethyl ether)[12][13][14]
Sample Preparation (Solid Phase Extraction - SPE)
SPE is a common technique for extracting clonazepam and its metabolites from biological matrices.[13][15]
-
Spiking: To 200 µL of plasma/serum, add 50 µL of the internal standard working solution (this compound). For calibration standards and quality controls, spike with the appropriate concentrations of clonazepam and 7-aminoclonazepam.
-
Conditioning: Condition an SPE cartridge by passing methanol followed by deionized water.
-
Loading: Load the spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.[12][13]
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Optimized for separation of analytes from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 400 - 500 °C |
| Gas Flow | Optimized for the specific instrument |
Quantitative Data
MRM Transitions
The following table summarizes the precursor and product ion transitions for the quantitative analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Clonazepam | 316.1 | 270.1 |
| 7-Aminoclonazepam | 286.0 | 222.0[10] |
| This compound (IS) | 290.1 | 226.1[10][16] |
Method Validation Parameters
The following data represents typical performance characteristics of a validated LC-MS/MS method for clonazepam and 7-aminoclonazepam.
| Parameter | Clonazepam | 7-Aminoclonazepam |
| Linearity Range | 0.5 - 100 ng/mL | 1.0 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[14] | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantitative analysis workflow.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the simultaneous quantification of clonazepam and its major metabolite, 7-aminoclonazepam, in biological matrices. This protocol can be adapted and validated for use in various research and clinical settings, ensuring accurate and precise measurements for pharmacokinetic assessments, therapeutic drug monitoring, and toxicological investigations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. Optimization of Clonazepam Therapy Adjusted to Patient’s CYP3A Status and NAT2 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clonazepam - Wikipedia [en.wikipedia.org]
- 10. painphysicianjournal.com [painphysicianjournal.com]
- 11. Quantitation of clonazepam and its major metabolite 7-aminoclonazepam in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brjac.com.br [brjac.com.br]
- 13. nyc.gov [nyc.gov]
- 14. Clonazepam quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. b-ac.co.uk [b-ac.co.uk]
Solid-Phase Extraction of 7-Aminoclonazepam from Blood Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) of 7-aminoclonazepam, the primary metabolite of clonazepam, from human blood samples. The methodologies described are essential for various applications, including clinical and forensic toxicology, pharmacokinetic studies, and therapeutic drug monitoring.
Application Notes
The successful extraction of 7-aminoclonazepam from complex biological matrices like whole blood is critical for accurate and reliable downstream analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Solid-phase extraction is a widely adopted technique due to its efficiency in isolating analytes of interest while removing endogenous interferences such as proteins, phospholipids, and salts.
Chemistry of Extraction: The choice of SPE sorbent is paramount and depends on the physicochemical properties of 7-aminoclonazepam. As a weakly basic compound, it can be effectively retained on various stationary phases, including:
-
Reversed-Phase Sorbents (e.g., C8, C18, Phenyl): These non-polar sorbents interact with the non-polar regions of the 7-aminoclonazepam molecule. Phenyl columns, in particular, have been shown to be effective.[1]
-
Mixed-Mode Sorbents (e.g., Cation Exchange with Reversed-Phase): These sorbents offer a dual retention mechanism. The cation exchange functionality interacts with the protonated amine group of 7-aminoclonazepam, while the reversed-phase backbone provides retention for the non-polar parts of the molecule. This dual mechanism allows for more rigorous washing steps, leading to cleaner extracts.
Sample Pre-treatment: Prior to loading the sample onto the SPE cartridge, pre-treatment is necessary to optimize analyte retention and prevent column clogging. Common pre-treatment steps include:
-
Buffering: Adjusting the pH of the blood sample is crucial. For cation exchange mechanisms, a slightly acidic pH ensures that the primary amine of 7-aminoclonazepam is protonated. For reversed-phase mechanisms, a neutral pH is often employed.[1]
-
Protein Precipitation: While not always necessary with SPE, an initial protein precipitation step with a solvent like acetonitrile can reduce matrix viscosity and improve flow through the SPE cartridge.
Wash and Elution Steps: The wash steps are designed to remove interfering substances while the analyte of interest remains bound to the sorbent. The choice of wash solvents is critical to avoid premature elution of 7-aminoclonazepam. The elution step employs a solvent or solvent mixture that disrupts the interaction between the analyte and the sorbent, allowing for its collection. For mixed-mode cation exchange columns, the elution solvent is typically a mixture of an organic solvent and a base (e.g., ammonium hydroxide) to neutralize the charge on the analyte.
Considerations for Analysis: Following elution, the sample is typically evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument. For GC-MS analysis, a derivatization step is often required to increase the volatility of 7-aminoclonazepam.[1]
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for 7-Aminoclonazepam in Blood.
Quantitative Data Summary
| Parameter | Value | Matrix | SPE Sorbent | Analytical Method | Reference |
| Limit of Quantification (LOQ) | 5 ng/mL | Whole Blood | Phenyl | LC-PDA or GC-MS | [1] |
| Limit of Detection (LOD) | 1 ng/mL | Whole Blood | Phenyl | GC-MS | [1] |
| Extraction Recovery | 41% | Whole Blood | Not Specified | UHPLC-TOF-MS | |
| Extraction Recovery | Mean 90% | Blood | Not Specified | HPLC-PDA / GC-MS | |
| Calibration Range | 5-1000 ng/mL | Human Blood | Strong Cation Exchange | LC-MS/MS |
Detailed Experimental Protocols
Below are two representative protocols for the solid-phase extraction of 7-aminoclonazepam from blood samples.
Protocol 1: Phenyl-Based Solid-Phase Extraction
This protocol is adapted from a method for the determination of clonazepam and 7-aminoclonazepam in whole blood.[1]
1. Materials and Reagents
-
Whole blood samples
-
pH 6.0 phosphate buffer
-
Acetonitrile
-
Ethyl acetate
-
Internal standard solution (e.g., deuterated 7-aminoclonazepam)
-
Phenyl SPE columns
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation
-
To 1.0 mL of whole blood in a glass tube, add 5.0 mL of pH 6.0 phosphate buffer.
-
Add the internal standard.
-
Vortex the sample for 30 seconds.
3. Solid-Phase Extraction Procedure
-
Column Conditioning: Condition the phenyl SPE column with an appropriate solvent as per the manufacturer's instructions.
-
Sample Loading: Load the pre-treated blood sample onto the conditioned SPE column.
-
Washing:
-
Wash the column with 3.0 mL of 5% acetonitrile in pH 6.0 phosphate buffer.[1]
-
-
Drying: Dry the column thoroughly under vacuum or positive pressure.
-
Elution:
-
Elute the analyte with two aliquots of 3.0 mL of ethyl acetate into a clean collection tube.[1]
-
4. Post-Extraction Processing
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
For LC-MS/MS analysis, reconstitute the residue in a suitable mobile phase.
-
For GC-MS analysis, derivatize the residue prior to reconstitution.[1]
Protocol 2: Mixed-Mode Cation Exchange SPE
This protocol is a general representation based on methods for extracting basic drugs from biological fluids.
1. Materials and Reagents
-
Blood/serum samples
-
0.1 M Acetic acid
-
Deionized water
-
Methanol
-
Elution solvent: 5% Ammonium hydroxide in ethyl acetate or methanol
-
Internal standard solution
-
Mixed-mode strong cation exchange SPE columns
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation
-
To 1.0 mL of blood/serum, add the internal standard.
-
Add 1.0 mL of 0.1 M acetic acid to acidify the sample and precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
3. Solid-Phase Extraction Procedure
-
Column Conditioning:
-
Wash the column with 3 mL of methanol.
-
Equilibrate the column with 3 mL of deionized water.
-
Equilibrate the column with 3 mL of 0.1 M acetic acid.
-
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE column.
-
Washing:
-
Wash the column with 3 mL of 0.1 M acetic acid.
-
Wash the column with 3 mL of methanol to remove non-polar interferences.
-
-
Drying: Dry the column completely under vacuum or positive pressure for at least 5 minutes.
-
Elution:
-
Elute the analyte with 3 mL of 5% ammonium hydroxide in ethyl acetate or methanol into a clean collection tube.
-
4. Post-Extraction Processing
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a mobile phase compatible with LC-MS/MS analysis.
References
Application Notes and Protocols for Developing a Calibration Curve for 7-Aminoclonazepam-d4
These application notes provide a detailed protocol for the development of a calibration curve for the quantification of 7-aminoclonazepam using 7-Aminoclonazepam-d4 as an internal standard. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common method for the analysis of benzodiazepines and their metabolites in various biological matrices.
Introduction
7-Aminoclonazepam is the major metabolite of clonazepam, a potent benzodiazepine.[1][2] Accurate quantification of 7-aminoclonazepam is crucial in clinical and forensic toxicology to monitor compliance, therapeutic drug levels, and in cases of overdose.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][3][4][5] This document outlines the necessary steps to prepare calibration standards and establish a reliable calibration curve for the routine analysis of 7-aminoclonazepam.
Experimental Protocols
Materials and Reagents
-
Analytes: 7-Aminoclonazepam, this compound (certified reference materials)[1][4][5]
-
Solvents: HPLC-grade methanol, acetonitrile, and water[2][6]
-
Reagents: Formic acid, ammonium formate (or other appropriate buffer salts)[2][7]
-
Matrix: Drug-free human urine or blood/serum, validated to be negative for the analytes of interest.[2][6]
Preparation of Stock and Working Solutions
2.2.1. Primary Stock Solutions (1 mg/mL)
-
Accurately weigh a known amount of 7-aminoclonazepam and this compound certified reference material.
-
Dissolve each in a precise volume of methanol or acetonitrile to achieve a final concentration of 1.0 mg/mL.[2]
-
Store these primary stock solutions at an appropriate temperature, typically -20°C, in amber vials to prevent photodegradation.[4]
2.2.2. Working Standard Solutions
-
Prepare a series of intermediate stock solutions of 7-aminoclonazepam by serially diluting the primary stock solution with methanol or acetonitrile.
-
From these intermediate stocks, prepare working standard solutions at concentrations suitable for spiking into the matrix to create the calibration curve points. For example, to prepare a 10 mg/L working solution, dilute 1 mL of the 1.0 mg/mL stock to 100 mL with the chosen solvent.[2]
-
Prepare a working internal standard (IS) solution of this compound. A typical concentration for the working IS solution is 10.0 mg/L.[2]
Preparation of Calibration Curve Standards
-
Aliquot 1 mL of the validated negative matrix (e.g., drug-free urine or blood) into a series of appropriately labeled tubes, one for each calibration point.[2]
-
Spike the negative matrix with the appropriate working standard solution of 7-aminoclonazepam to achieve the desired final concentrations for the calibration curve. For a five-point calibration curve, the following concentrations are suggested: 10, 25, 50, 100, and 200 ng/mL.[2]
-
Add a constant amount of the working internal standard solution to each calibration standard and sample. For instance, add 10 µL of a 10.0 mg/L working internal standard solution to each 1 mL sample to achieve a final internal standard concentration of 100 ng/mL.[2]
-
Vortex each tube to ensure thorough mixing.
Sample Preparation (Example using Solid Phase Extraction)
-
To each 1 mL calibration standard (and any unknown samples), add appropriate buffer solutions as required by the solid phase extraction (SPE) protocol (e.g., 2 mL of 100 mM sodium acetate buffer pH 4.5).[2]
-
Condition the SPE cartridges with methanol followed by deionized water.
-
Load the samples onto the SPE cartridges.
-
Wash the cartridges to remove interfering substances (e.g., with pH 9.0 buffer and deionized water).[2]
-
Dry the cartridges thoroughly.
-
Elute the analytes from the cartridges using an appropriate elution solvent (e.g., a mixture of ethyl acetate and ammonium hydroxide).[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 100 µL).[2]
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Analysis
-
Liquid Chromatography: Employ a suitable HPLC or UHPLC system with a C18 column for chromatographic separation.[8] The mobile phase typically consists of a gradient of water and acetonitrile or methanol, both containing a small percentage of an acidifier like formic acid.[7]
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[6]
-
MRM Transitions: Monitor at least two transitions for each analyte for quantification and confirmation.
Data Presentation
The following table summarizes typical calibration curve parameters for the quantification of 7-aminoclonazepam using this compound as an internal standard.
| Calibration Parameter | Value | Reference |
| Calibration Range | 10 - 200 ng/mL | [2] |
| 40 - 6400 ng/mL | [6] | |
| 10 - 1000 ng/mL | [8] | |
| Number of Points | 5 | [2] |
| 4 | [6] | |
| 7 | [8] | |
| Regression Model | Linear, 1/x weighting | [10] |
| Correlation Coefficient (R²) | > 0.99 | [8][10] |
| Limit of Quantification (LOQ) | 2.6 µg/L (2.6 ng/mL) | [10] |
| 10 ng/mL | [8][11] | |
| 40 ng/mL | [6] |
Visualization
The following diagram illustrates the general workflow for developing a calibration curve for this compound.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. nyc.gov [nyc.gov]
- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. sciex.com [sciex.com]
- 8. waters.com [waters.com]
- 9. b-ac.co.uk [b-ac.co.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Spectrofluorimetric Determination of 7-Aminoclonazepam, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 7-Aminoclonazepam-d4 in Pain Management Monitoring
Application Note & Protocol
Introduction
Clonazepam, a benzodiazepine, is frequently prescribed to patients in pain management settings for its anxiolytic and muscle relaxant properties.[1][2] Monitoring patient adherence to prescribed clonazepam is crucial for effective and safe treatment. Direct measurement of clonazepam in urine can be challenging due to its extensive metabolism. The primary urinary metabolite is 7-aminoclonazepam.[3] Therefore, accurate quantification of 7-aminoclonazepam is a reliable indicator of clonazepam intake.[4]
7-Aminoclonazepam-d4, a deuterated analog of 7-aminoclonazepam, serves as an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] Its use corrects for variations in sample preparation and instrument response, ensuring the accuracy and precision of the analytical method.[6] This document provides detailed application notes and a protocol for the use of this compound in the monitoring of pain management patients prescribed clonazepam.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound (internal standard) is added to a patient's urine sample. The sample is then prepared and analyzed by LC-MS/MS. The ratio of the signal from the target analyte (7-aminoclonazepam) to the signal from the internal standard (this compound) is used to calculate the concentration of 7-aminoclonazepam in the sample. This approach is considered the gold standard for quantitative analysis in clinical and forensic toxicology due to its high specificity and sensitivity.[8][9]
Data Presentation
Table 1: Mass Spectrometry Parameters for 7-Aminoclonazepam and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Fragmentation Voltage (V) | Collision Energy (V) |
| 7-Aminoclonazepam | 286 | 222 | 121 | 120 | 25 |
| This compound | 290 | 226 | - | 120 | - |
Data sourced from a study on clonazepam compliance monitoring.[8]
Table 2: Comparison of Positivity Rates for Clonazepam Compliance Monitoring
| Method | Cutoff Concentration (ng/mL) | Positivity Rate (%) |
| Immunoassay (Microgenics DRI®) | 200 | 21 |
| LC-MS/MS | 200 | 70 |
| LC-MS/MS | 40 | 87 |
This table illustrates the superior sensitivity of LC-MS/MS with a lower cutoff for detecting clonazepam use compared to traditional immunoassays. Data from a study of 180 patients prescribed clonazepam.[4][8]
Table 3: Example Calibration Curve Concentrations for 7-Aminoclonazepam Analysis
| Calibration Level | Concentration (ng/mL) |
| 1 | 40 |
| 2 | 100 |
| 3 | 3200 |
| 4 | 6400 |
A linear calibration curve is established by plotting the peak area ratio of the analyte to the internal standard against the concentration.[8]
Experimental Protocols
Protocol 1: Urine Sample Preparation using "Dilute and Shoot" Method
This protocol is a simplified approach suitable for high-throughput clinical laboratories.
-
Sample Collection: Collect a random urine sample from the patient in a sterile container.
-
Internal Standard Spiking: To a 1.0 mL aliquot of the urine sample, add a specific volume of a working solution of this compound (e.g., 10 µL of a 10 µg/mL solution to achieve a final concentration of 100 ng/mL).
-
Enzyme Hydrolysis (Optional but Recommended): Add β-glucuronidase to the sample to hydrolyze any conjugated metabolites, increasing the detection of total 7-aminoclonazepam.[8][9] Incubate as per the enzyme manufacturer's instructions.
-
Dilution: Dilute the sample 10-fold with deionized water or a suitable buffer.[10]
-
Centrifugation: Centrifuge the diluted sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any particulate matter.[11]
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of selected reaction monitoring (SRM).[8]
-
Chromatographic Column: A C18 reverse-phase column is commonly used for the separation of benzodiazepines.[12]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
Transitions: Monitor the transitions listed in Table 1.
-
Visualizations
Caption: Experimental workflow for urine analysis.
References
- 1. Limited Utility for Benzodiazepines in Chronic Pain Management: A Narrative Review | springermedizin.de [springermedizin.de]
- 2. dovepress.com [dovepress.com]
- 3. medcentral.com [medcentral.com]
- 4. Comparison of clonazepam compliance by measurement of urinary concentration by immunoassay and LC-MS/MS in pain management population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. painphysicianjournal.com [painphysicianjournal.com]
- 9. academic.oup.com [academic.oup.com]
- 10. jfda-online.com [jfda-online.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. waters.com [waters.com]
Analysis of Benzodiazepines in Oral Fluid Utilizing 7-Aminoclonazepam-d4 as an Internal Standard
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of benzodiazepines and their metabolites in oral fluid samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates the use of 7-Aminoclonazepam-d4 as a deuterated internal standard to ensure accuracy and precision in the detection and quantification of clonazepam's major metabolite, 7-aminoclonazepam, a critical marker for clonazepam use.[1] This methodology is particularly relevant for forensic toxicology, clinical chemistry, and drug monitoring applications where non-invasive sample collection and sensitive detection are paramount.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for anxiety, insomnia, and seizure disorders.[2][3][4] Their potential for abuse and impairment necessitates reliable analytical methods for their detection in biological matrices. Oral fluid serves as an increasingly popular alternative to blood and urine due to its non-invasive collection and the difficulty of adulteration.[5][6] However, the concentration of benzodiazepines in oral fluid is often low.[1]
This application note details a robust LC-MS/MS method for the simultaneous analysis of multiple benzodiazepines in oral fluid. The inclusion of this compound as an internal standard is crucial for the accurate quantification of 7-aminoclonazepam, which can be present at higher concentrations and for a longer duration in oral fluid than the parent drug, clonazepam, making it a more reliable indicator of use.[1]
Materials and Methods
Analytes and Internal Standards
A comprehensive panel of benzodiazepines and their metabolites can be analyzed using this method. The selection of a deuterated internal standard for each analyte, where available, is critical for accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response.
Table 1: Target Analytes and Corresponding Internal Standards
| Analyte | Internal Standard |
| 7-Aminoclonazepam | This compound |
| α-Hydroxyalprazolam | α-Hydroxyalprazolam-d5 |
| Alprazolam | Alprazolam-d5 |
| Clonazepam | Clonazepam-d4 |
| Diazepam | Diazepam-d5 |
| Lorazepam | Lorazepam-d4 |
| Nordiazepam | Nordiazepam-d5 |
| Oxazepam | Oxazepam-d5 |
| Temazepam | Temazepam-d5 |
| Flunitrazepam | Flunitrazepam-d7 |
| 7-Aminoflunitrazepam | 7-Aminoflunitrazepam-d7 |
| Midazolam | Midazolam-d4 |
| Triazolam | Triazolam-d4 |
| Chlordiazepoxide | Chlordiazepoxide-d5 |
| Flurazepam | Flurazepam-d4 |
| Nitrazepam | Nitrazepam-d5 |
| Bromazepam | Bromazepam-d4 |
Reagents and Equipment
-
Solvents: Methanol, Acetonitrile, Ethyl Acetate, Hexane (all LC-MS grade)
-
Buffers: 0.1 M Sodium Phosphate Buffer (pH 6.0), Ammonium Hydroxide
-
Oral Fluid Collection Devices: Quantisal™ or similar devices that collect a defined volume of oral fluid and dispense it into a transport buffer.[2][3]
-
Extraction: Solid-Phase Extraction (SPE) columns (e.g., mixed-mode cation exchange) or liquid-liquid extraction apparatus.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Experimental Protocols
Sample Collection and Preparation Workflow
The following diagram illustrates the general workflow for the analysis of benzodiazepines in oral fluid.
References
Application Notes and Protocols for High-Throughput Screening of Drugs of Abuse Using 7-Aminoclonazepam-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of drug abuse necessitates rapid, reliable, and high-throughput screening methods for clinical and forensic toxicology. This document outlines a comprehensive approach for the simultaneous analysis of multiple classes of drugs of abuse and their metabolites in biological matrices, such as urine and blood. The described methods utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. To ensure accuracy and precision in quantification, a stable isotope-labeled internal standard, 7-Aminoclonazepam-d4, is employed. 7-Aminoclonazepam is the primary metabolite of clonazepam and its deuterated form serves as an excellent internal standard for the quantification of 7-aminoclonazepam and other benzodiazepines.[1][2][3] This application note provides detailed experimental protocols, data presentation, and a visual workflow to guide researchers in implementing this high-throughput screening methodology.
Core Principles
High-throughput screening of drugs of abuse typically involves three key stages: sample preparation, instrumental analysis, and data processing. The goal of sample preparation is to isolate the target analytes from the complex biological matrix, remove potential interferences, and concentrate the analytes to improve detection sensitivity.[4] Solid-Phase Extraction (SPE) is a widely used technique for this purpose due to its efficiency and amenability to automation.[4][5] For many drugs of abuse that are excreted as glucuronide conjugates, an enzymatic hydrolysis step using β-glucuronidase is crucial to cleave the glucuronide moiety and allow for the detection of the parent drug or its metabolite.[5][6]
Following sample preparation, the extract is injected into an LC-MS/MS system. The liquid chromatography component separates the different analytes based on their physicochemical properties, while the tandem mass spectrometer provides highly selective and sensitive detection and quantification.[7][8] The use of a deuterated internal standard like this compound is critical to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the quantitative results.[1][9]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) and Enzymatic Hydrolysis
This protocol is a generalized procedure for the extraction of a broad panel of drugs of abuse from urine. Optimization may be required for specific compounds or matrices.
Materials:
-
Urine samples
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
β-glucuronidase enzyme solution (e.g., from E. coli)[5]
-
Ammonium acetate buffer (e.g., 200 mM, pH 6.8)[5]
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Mixed-mode solid-phase extraction (SPE) cartridges or plates (e.g., polymeric)[5]
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment and Hydrolysis:
-
To 1 mL of urine sample in a centrifuge tube, add 50 µL of the this compound internal standard solution.
-
Add 250 µL of ammonium acetate buffer.
-
Add 25 µL of β-glucuronidase solution.[5]
-
Vortex the mixture for 10 seconds.
-
Incubate the mixture at 60°C for 30-60 minutes to facilitate enzymatic hydrolysis.[6]
-
After incubation, centrifuge the sample at 10,000 rpm for 10 minutes to pellet any precipitates.[7]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[5]
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol to remove interfering substances.[5]
-
Elution: Elute the analytes from the cartridge with 1.5 mL of methanol into a clean collection tube.[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[5]
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 30% methanol in water with 0.1% formic acid.[5]
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]
Typical LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of drugs of abuse.[5][10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramping up to a high percentage (e.g., 95% B) over several minutes to elute the analytes. The specific gradient profile will depend on the target analytes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30-40°C.
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized. For this compound, a common transition is m/z 290.1 > 226.1.[11]
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Data Presentation
Quantitative data from the analysis of a panel of common drugs of abuse and their metabolites should be summarized in a clear and organized manner. The following table provides an example of how to present such data, including retention times (RT) and optimized MRM transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Internal Standard | |||
| This compound | 290.1 | 226.1 | 2.91[11] |
| Benzodiazepines | |||
| 7-Aminoclonazepam | 286.1 | 222.1 | 2.90 |
| Alprazolam | 309.1 | 281.1 | 4.50 |
| Clonazepam | 316.1 | 270.1 | 4.30 |
| Diazepam | 285.1 | 193.1 | 5.20 |
| Lorazepam | 321.1 | 275.1 | 4.10 |
| Oxazepam | 287.1 | 241.1 | 3.80 |
| Temazepam | 301.1 | 255.1 | 4.60 |
| Opioids | |||
| Morphine | 286.2 | 201.1 | 1.20 |
| Codeine | 300.2 | 215.1 | 2.50 |
| 6-Monoacetylmorphine | 328.2 | 165.1 | 2.80 |
| Fentanyl | 337.2 | 188.2 | 4.90 |
| Stimulants | |||
| Amphetamine | 136.1 | 119.1 | 2.10 |
| Methamphetamine | 150.1 | 119.1 | 2.60 |
| Cocaine | 304.2 | 182.1 | 3.90 |
| Benzoylecgonine | 290.1 | 168.1 | 3.20 |
Note: The m/z values and retention times are examples and must be experimentally determined and optimized for the specific LC-MS/MS system and method used.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the high-throughput screening process, from sample receipt to final data analysis.
Caption: High-throughput screening workflow.
Conclusion
The described methodology provides a robust and reliable framework for the high-throughput screening of a wide range of drugs of abuse in biological samples. The use of this compound as an internal standard is crucial for achieving accurate and precise quantification, which is essential for both clinical and forensic applications. The detailed protocols and workflow diagrams presented in these application notes serve as a valuable resource for laboratories aiming to implement or optimize their drug screening capabilities. Careful method validation, including the assessment of linearity, accuracy, precision, and matrix effects, is imperative before implementing this protocol for routine analysis.[12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. nyc.gov [nyc.gov]
- 3. researchgate.net [researchgate.net]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. waters.com [waters.com]
- 11. b-ac.co.uk [b-ac.co.uk]
- 12. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 7-Aminoclonazepam-d4 by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of 7-Aminoclonazepam-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape and Low Analyte Response
Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, splitting) and lower than expected signal intensity. What could be the cause and how can I fix it?
Answer: Poor peak shape and low response for this compound are often attributable to matrix effects, specifically ion suppression, or interactions with the analytical column. Here is a step-by-step troubleshooting workflow:
Detailed Steps:
-
Evaluate Analytical Column Performance: The interaction between the analyte and the column hardware can lead to poor peak shape.[1] For compounds prone to chelation, stainless steel components in standard HPLC columns can be a source of interaction, leading to signal suppression.[1]
-
Optimize Mobile Phase: The mobile phase composition significantly influences chromatographic separation and ionization efficiency.
-
Recommendation: Experiment with different mobile phase compositions, including varying the pH and the type and concentration of organic modifiers and additives like ammonium formate.[3]
-
-
Assess Matrix Effects: Ion suppression is a common issue in LC-MS/MS analysis of biological samples.[4][5][6][7]
-
Recommendation: To determine if your assay is affected by ion suppression, a post-column infusion experiment is a valuable diagnostic tool.[8] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix extract. A dip in the signal at the retention time of your analyte indicates the presence of co-eluting, ion-suppressing components.[8]
-
-
Refine Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[5][9]
Issue 2: Significant Ion Suppression Observed
Question: My results show significant ion suppression for this compound. How can I minimize this?
Answer: Minimizing ion suppression is critical for achieving accurate and reproducible quantification. Several strategies can be employed, ranging from sample preparation to chromatographic and mass spectrometric adjustments.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. providiongroup.com [providiongroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
addressing instability of 7-Aminoclonazepam in frozen storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of 7-aminoclonazepam, a primary metabolite of clonazepam, particularly in frozen storage.
Frequently Asked Questions (FAQs)
Q1: My 7-aminoclonazepam concentrations are lower than expected in samples stored frozen. What could be the cause?
A1: Lower than expected concentrations of 7-aminoclonazepam in frozen samples are a known issue. Studies have shown notable instability of this analyte at -20°C, with degradation exceeding 20% during prolonged storage.[1][2] The instability can be influenced by the storage duration, the matrix of the sample (e.g., urine, blood), and the storage temperature itself.[3][4]
Q2: What is the underlying mechanism for 7-aminoclonazepam instability in frozen storage?
A2: The precise mechanism for this instability is not fully understood. While chemical degradation pathways like oxidation or hydrolysis are possibilities, they are generally expected to slow down at colder temperatures.[2] A leading hypothesis is that the freezing process may induce the slow precipitation of the analyte, making it unavailable for analysis.[2]
Q3: Is there a difference in stability between different biological matrices?
A3: Yes, the stability of 7-aminoclonazepam is matrix-dependent. Urine has been observed to be a more stable matrix for 7-aminoclonazepam compared to blood, particularly postmortem blood.[3][4][5] In one study, postmortem blood was identified as the least stable matrix for a panel of benzodiazepines, including 7-aminoclonazepam.[4][5][6]
Q4: What are the recommended storage conditions for 7-aminoclonazepam standards and samples?
A4: Contrary to common practice for many analytes, storing 7-aminoclonazepam standards at -20°C may be inappropriate. Some manufacturer guidelines recommend refrigeration at 4-8°C for the analytical standard.[2] For biological samples, if long-term storage is necessary, temperatures of -80°C may provide better stability compared to -20°C, although this has not been extensively studied for 7-aminoclonazepam specifically.[2][4] It is crucial to validate the stability of 7-aminoclonazepam under your specific storage conditions.[1]
Q5: Can freeze-thaw cycles affect the stability of 7-aminoclonazepam?
A5: While one study indicated that three freeze-thaw cycles did not show a significant impact on 7-aminoclonazepam concentrations in their specific experimental setup[2], repeated freeze-thaw cycles should generally be avoided as they can affect the stability of various analytes. Further experiments to specifically examine the effect of freeze-thaw cycles on 7-aminoclonazepam have been recommended.[3][4]
Troubleshooting Guides
Issue: Inconsistent or declining 7-aminoclonazepam concentrations in QC samples over time.
| Possible Cause | Troubleshooting Step |
| Inappropriate Storage of Standards | Verify the manufacturer's recommended storage temperature for your 7-aminoclonazepam standard. Some standards are better stored at 4-8°C rather than frozen.[2] Prepare fresh working standards and recalibrate your assay. |
| Degradation in Frozen Samples | If samples have been stored at -20°C for an extended period (e.g., several weeks to months), significant degradation may have occurred.[2] Consider re-analyzing with freshly collected and processed samples if possible. For future studies, consider storing aliquots at -80°C.[2][4] |
| Matrix Effects | The stability of 7-aminoclonazepam can vary significantly between different matrices like urine and blood.[4][5][6] Ensure your stability studies are conducted in the same matrix as your study samples. |
| Precipitation | The analyte may be precipitating out of solution upon freezing.[2] Before analysis, ensure samples are completely thawed and vortexed thoroughly to redissolve any potential precipitate. |
Issue: Method validation for 7-aminoclonazepam stability fails.
| Possible Cause | Troubleshooting Step |
| Unsuitable Storage Conditions | The chosen storage temperature may not be suitable. Conduct a stability study comparing different temperatures (e.g., 4°C, -20°C, and -80°C) over various time points to determine the optimal storage condition for your specific matrix.[2][4] |
| Incorrect Sample Preparation | Ensure that the pH of the sample is appropriate and that any necessary preservatives are added, as these can influence analyte stability.[4] |
| Analytical Variability | Rule out any issues with the analytical method itself. Ensure the instrument is performing correctly and that the extraction procedure is consistent and efficient. |
Data on 7-Aminoclonazepam Stability
The following tables summarize quantitative data on the stability of 7-aminoclonazepam from various studies.
Table 1: Stability of 7-Aminoclonazepam in Urine
| Storage Temperature | Duration | Concentration Change | Reference |
| -20°C | 3 Months | Less than expected recovery (60% ± 30) | [2] |
| 4°C or -20°C | Not Specified | >20% decrease | [2] |
| 4°C or -20°C | 8 Months | >20% decrease | [4][5][6] |
Table 2: General Stability of Benzodiazepine Metabolites
| Storage Temperature | Duration | Concentration Change | Reference |
| -20°C | 2 Months | Significant loss (29%) for 7-amino metabolites | [7] |
| 4°C | 1 Month | 21% loss for 7-amino metabolites | [7] |
| -80°C | 1 Year | Not significant loss at high concentrations | [4] |
Experimental Protocols
Protocol: Assessment of 7-Aminoclonazepam Stability in a Biological Matrix
This protocol outlines a general procedure for determining the stability of 7-aminoclonazepam in a specific biological matrix (e.g., urine, plasma) under different storage conditions.
-
Preparation of Spiked Samples:
-
Obtain a pool of the desired biological matrix from drug-free sources.
-
Spike the matrix with a known concentration of 7-aminoclonazepam. It is recommended to prepare at least two concentration levels (low and high) to assess for any concentration-dependent effects.
-
Aliquot the spiked samples into multiple storage tubes for each storage condition and time point to be tested.
-
-
Storage Conditions and Time Points:
-
Define the storage temperatures to be evaluated (e.g., room temperature, 4°C, -20°C, -80°C).
-
Establish the time points for analysis (e.g., Day 0, Day 7, Day 30, Day 90).
-
-
Sample Analysis:
-
At each time point, retrieve the designated aliquots from each storage condition.
-
Allow frozen samples to thaw completely at room temperature and vortex thoroughly before processing.
-
Analyze the samples using a validated analytical method, such as LC-MS/MS.
-
The analysis of "Day 0" samples should be performed immediately after preparation to establish the baseline concentration.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each condition and time point.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
The analyte is typically considered stable if the mean concentration is within ±15% of the baseline concentration.
-
Visualizations
Caption: Troubleshooting workflow for addressing 7-aminoclonazepam instability issues.
References
- 1. Instability of 7-aminoclonazepam in frozen storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of nitrobenzodiazepines in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Resolution for 7-Aminoclonazepam and its Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of 7-aminoclonazepam and its internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of 7-aminoclonazepam and its internal standard.
1. Poor Peak Shape (Tailing or Fronting)
Q: My peaks for 7-aminoclonazepam and/or the internal standard are tailing. What are the potential causes and solutions?
A: Peak tailing is a common issue, especially for basic compounds like 7-aminoclonazepam, due to secondary interactions with the stationary phase. Here are the likely causes and recommended solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of 7-aminoclonazepam, causing peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Increase the mobile phase pH to suppress the ionization of the silanol groups. A pH between 9 and 10 has been shown to improve peak shape for benzodiazepines.[1][2] However, ensure your column is stable at higher pH ranges.
-
Use an End-Capped Column: Employ a column where the residual silanols have been deactivated (end-capped).
-
Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier, like triethylamine (TEA), to compete with the analyte for active sites.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination or Void: Accumulation of matrix components on the column inlet frit or the formation of a void in the packing material can cause peak tailing for all analytes.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, reverse-flush the column (if permitted by the manufacturer). If a void is present, the column may need to be replaced.
-
Q: My peaks are fronting. What could be the cause?
A: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread, leading to fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Overload: Similar to tailing, injecting a highly concentrated sample can also lead to fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
2. Poor Resolution
Q: I am not getting baseline separation between 7-aminoclonazepam and its internal standard. How can I improve the resolution?
A: Insufficient resolution can compromise the accuracy of your quantification. Consider the following strategies to improve separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: If using an isocratic method, switching to a gradient can significantly improve resolution. A shallow gradient (a slow increase in the organic solvent percentage) around the elution time of the analytes can enhance separation.
-
Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. Switching from one to the other can alter the selectivity of the separation.
-
pH Adjustment: As mentioned for peak shape, modifying the mobile phase pH can also affect the retention and selectivity between the two compounds.
-
-
Change the Stationary Phase:
-
Column Chemistry: If a C18 column is not providing adequate resolution, consider a different stationary phase. A C8 column will be less retentive, which might be advantageous if the retention times are very long. A phenyl column can offer different selectivity due to π-π interactions, which can be beneficial for separating aromatic compounds like 7-aminoclonazepam.[3]
-
Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm) will increase efficiency and, consequently, resolution. However, this will also increase the backpressure.
-
3. Inconsistent Retention Times
Q: The retention times for my analytes are shifting between injections. What could be the problem?
A: Fluctuating retention times can indicate issues with the HPLC system or the method's robustness.
-
Mobile Phase Preparation:
-
Inaccurate Composition: Ensure the mobile phase is prepared accurately and consistently.
-
Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations.
-
Buffer Stability: If using a buffer, ensure it is within its effective pH range and has not precipitated.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times in the initial injections of a sequence.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10-20 column volumes for equilibration.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
Frequently Asked Questions (FAQs)
Sample Preparation
Q: What is a reliable method for extracting 7-aminoclonazepam from biological matrices like blood or plasma?
A: Solid-phase extraction (SPE) is a widely used and effective technique for extracting 7-aminoclonazepam and other benzodiazepines from biological samples. A mixed-mode cation exchange SPE cartridge is often recommended.
Chromatography
Q: What is a good starting point for a mobile phase and gradient for the analysis of 7-aminoclonazepam?
A: A common starting point is a reversed-phase separation on a C18 column with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic component (acetonitrile or methanol). A linear gradient from a low to a high percentage of the organic solvent is a good initial approach.
Q: Which internal standard is most suitable for the analysis of 7-aminoclonazepam?
A: A stable isotope-labeled (deuterated) version of 7-aminoclonazepam (7-aminoclonazepam-d4) is the ideal internal standard as it has very similar chemical and physical properties to the analyte. If a deuterated analog is not available, other benzodiazepine internal standards like diazepam-d5 can be used.
Mass Spectrometry
Q: What are the typical MRM transitions and collision energies for 7-aminoclonazepam and a common internal standard like diazepam-d5?
A: The optimal MRM transitions and collision energies should be determined empirically on your specific instrument. However, the values in the table below can be used as a starting point for method development.
Data and Protocols
Table 1: Example Solid-Phase Extraction (SPE) Protocol for 7-Aminoclonazepam from Blood/Serum
| Step | Reagent/Solvent | Volume | Instructions |
| Sample Pre-treatment | 100 mM Sodium Acetate Buffer (pH 4.5) | 2 mL | Add to 1 mL of sample. Vortex to mix. |
| Column Conditioning | Methanol | 3 mL | Pass through the SPE cartridge. |
| Deionized Water | 3 mL | Pass through the SPE cartridge. | |
| 100 mM Phosphate Buffer (pH 6.0) | 2 mL | Pass through the SPE cartridge. Do not allow the sorbent to dry. | |
| Sample Loading | Pre-treated Sample | Full Volume | Load the sample onto the cartridge at a flow rate of 1-2 mL/min. |
| Washing | Deionized Water | 1 mL | Wash the cartridge. |
| 1 M Acetic Acid | 1 mL | Wash the cartridge. | |
| Hexane | 1 mL | Wash the cartridge. | |
| Drying | Nitrogen or Vacuum | - | Dry the cartridge thoroughly for at least 20 minutes. |
| Elution | Ethyl Acetate / Ammonium Hydroxide (98:2 v/v) | 3 mL | Elute the analytes into a clean collection tube. |
| Evaporation & Reconstitution | Nitrogen Stream at 40°C | - | Evaporate the eluate to dryness. |
| Mobile Phase A | 100 µL | Reconstitute the residue in the initial mobile phase. |
This protocol is a general guideline and may require optimization for your specific application and SPE cartridge type.
Table 2: Example LC-MS/MS Parameters for 7-Aminoclonazepam and Diazepam-d5
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Table 3: Example MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-Aminoclonazepam | 286.1 | 222.1 | 25 |
| 286.1 | 121.0 | 35 | |
| Diazepam-d5 (IS) | 290.2 | 198.1 | 28 |
| 290.2 | 154.1 | 38 |
Note: These values are illustrative and should be optimized on your mass spectrometer.
Visualizations
Caption: Workflow for optimizing chromatographic resolution.
Caption: Troubleshooting guide for peak tailing.
References
improving signal-to-noise ratio for low concentrations of 7-Aminoclonazepam
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with low concentrations of 7-Aminoclonazepam.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing low concentrations of 7-Aminoclonazepam?
The primary challenges include its potential for instability, particularly during frozen storage, and its susceptibility to matrix effects, which can suppress the ion signal in techniques like LC-MS/MS.[1][2][3] Additionally, its weakly acidic nature can make it difficult to detect in certain matrices like oral fluid at low concentrations.[4][5] For gas chromatography (GC) based methods, the compound's thermal instability may necessitate a derivatization step.[6]
Q2: Which analytical technique is most suitable for low-level detection of 7-Aminoclonazepam?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantitation of 7-Aminoclonazepam in biological samples.[4][6] It offers high selectivity and sensitivity, allowing for detection at low ng/mL levels.[1][7] While GC-MS can also be used and may achieve low limits of detection, it often requires a derivatization step to improve the analyte's volatility and thermal stability.[6][8]
Q3: Why is monitoring 7-Aminoclonazepam often preferred over the parent drug, Clonazepam?
7-Aminoclonazepam is the major metabolite of Clonazepam and is the predominant form found in urine.[2] In some biological matrices, such as oral fluid and hair, 7-Aminoclonazepam can be present at higher concentrations than the parent drug, making it a more reliable marker for Clonazepam use.[4][5][9]
Q4: What are the known stability issues with 7-Aminoclonazepam?
Studies have shown that 7-Aminoclonazepam can be unstable, with significant degradation observed during prolonged storage at -20°C.[2][3] This instability can lead to lower-than-expected recovery and inaccurate quantification.[2] Therefore, it is crucial to validate storage conditions and perform stability studies.[2] Some research suggests that urine might be a more stable matrix for storage compared to blood.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of low concentrations of 7-Aminoclonazepam.
Q5: I am observing a low signal-to-noise (S/N) ratio for my 7-Aminoclonazepam peak. What are the possible causes and solutions?
A low S/N ratio can stem from issues with sample preparation, instrument parameters, or analyte degradation.
-
Cause 1: Matrix Effects (Ion Suppression): Co-eluting matrix components from biological samples like urine or blood can interfere with the ionization of 7-Aminoclonazepam, reducing its signal.[1][10]
-
Cause 2: Suboptimal Sample Extraction: Inefficient extraction can lead to low recovery of the analyte.
-
Solution: Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure the correct sorbent type (e.g., mixed-mode) is used and that wash and elution steps are optimized.[9][11] Using a deuterated internal standard can help compensate for extraction inefficiencies.[12]
-
-
Cause 3: Analyte Degradation: As mentioned, 7-Aminoclonazepam is prone to instability.
-
Solution: Re-evaluate your sample storage and handling procedures. Avoid long-term storage at -20°C if stability has not been confirmed.[2] Analyze samples as freshly as possible.
-
-
Cause 4: Inefficient Ionization/Fragmentation: Mass spectrometer settings may not be optimized for 7-Aminoclonazepam.
-
Solution: Optimize MS parameters such as collision energy and declustering potential by infusing a standard solution of the analyte.[13] Atmospheric pressure chemical ionization (APCI) has been suggested as an alternative to electrospray ionization (ESI) to reduce matrix suppression effects for some benzodiazepines.[13]
-
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Q6: My calibration curve for 7-Aminoclonazepam is not linear. What could be the issue?
-
Cause: For 7-Aminoclonazepam, it is not uncommon for the calibration curve to be best fit with a quadratic function rather than a linear one, especially over a wide concentration range.[11]
-
Solution: Evaluate different curve fitting models. A quadratic curve with 1/x weighting is often suitable for the analysis of 7-Aminoclonazepam and can provide excellent R² values (≥0.997).[11] Ensure that your analytical software is configured to assess and apply the most appropriate regression model.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for 7-Aminoclonazepam from Urine
This protocol is a generalized procedure based on common methodologies for benzodiazepine extraction.[11][12] Optimization will be required for specific laboratory conditions and instrumentation.
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Sample Pre-treatment: To 200 µL of urine, add 20 µL of a deuterated internal standard solution (e.g., this compound). Add 200 µL of a suitable buffer, such as 0.5 M ammonium acetate (pH 5.0).[11] If analyzing for glucuronidated metabolites, include an enzymatic hydrolysis step (e.g., with β-glucuronidase) and incubate at ~50°C for 1 hour.[11]
-
SPE Column Conditioning: Use a mixed-mode cation exchange (MCX) SPE plate or cartridge. Condition the sorbent with 1 mL of methanol followed by 1 mL of deionized water.[9]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
-
Washing:
-
Elution: Elute the analyte with 1 mL of a basic organic solvent mixture. A common elution solvent is 60:40 acetonitrile:methanol containing 5% ammonium hydroxide.[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[12]
-
Analysis: Inject an aliquot into the LC-MS/MS system for analysis.
Data Presentation
Table 1: Example LC-MS/MS Parameters for 7-Aminoclonazepam Analysis
| Parameter | Setting | Rationale / Comment |
| Ionization Mode | Positive Electrospray (ESI+) | 7-Aminoclonazepam readily forms a protonated molecule [M+H]⁺.[7] |
| Precursor Ion (Q1) | m/z 286.1 | The mass-to-charge ratio of the protonated parent molecule. |
| Product Ion (Q3) | m/z 121.0, 250.1 | These are common quantifier and qualifier ions, respectively. Optimization is required. |
| Internal Standard | This compound | A stable isotope-labeled internal standard is ideal to correct for matrix effects and extraction variability.[7] |
| Collision Energy (CE) | Instrument Dependent | Must be optimized by infusing a standard to maximize the product ion signal.[13] |
| Declustering Potential (DP) | Instrument Dependent | Helps to prevent ion source fragmentation and reduce adduct formation.[1] |
Table 2: Reported Limits of Quantitation (LOQs) in Various Matrices
| Matrix | Technique | Reported LOQ | Reference |
| Urine | LC-MS/MS | 10 ng/mL | [1] |
| Urine | LC-MS/MS | 40 ng/mL | [7] |
| Hair | GC-MS (NCI) | 1 pg/mg | [9] |
| Blood | GC-MS | 1 ng/mL | [8] |
| Oral Fluid | LC-MS/MS | 0.5 ng/mL | [5] |
References
- 1. sciex.com [sciex.com]
- 2. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 7-aminoclonazepam is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. nyc.gov [nyc.gov]
- 13. agilent.com [agilent.com]
Technical Support Center: Detection of 7-Aminoclonazepam in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 7-aminoclonazepam in complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and provides practical solutions for the analysis of 7-aminoclonazepam.
1. Sample Stability and Storage
-
Question: My 7-aminoclonazepam concentrations are decreasing over time, even in frozen samples. Why is this happening and how can I prevent it?
-
Answer: 7-aminoclonazepam has demonstrated instability, particularly during prolonged frozen storage at -20°C[1][2][3][4]. The exact mechanism is not fully understood, but it can lead to a significant loss of the analyte[3][5].
-
Troubleshooting:
-
Storage Temperature: Whenever possible, store samples at 4°C for short-term storage and analyze them as soon as possible[5]. For longer-term storage, some studies suggest that -80°C may offer better stability than -20°C, although degradation can still occur[6]. It is crucial to validate stability under your specific storage conditions[1].
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can contribute to the degradation of 7-aminoclonazepam. Aliquot samples upon receipt to avoid this.
-
Preservatives: The use of preservatives like sodium fluoride can help to minimize the degradation of nitrobenzodiazepines and their metabolites in blood samples[5].
-
-
2. Poor Sensitivity and Low Signal Intensity
-
Question: I am struggling to achieve the desired sensitivity for 7-aminoclonazepam in my assay. What are the potential causes and solutions?
-
Answer: Low concentrations of 7-aminoclonazepam in biological samples, particularly in blood and oral fluid, can make detection challenging[6][7][8][9][10][11]. This necessitates highly sensitive analytical methods.
-
Troubleshooting:
-
Analytical Technique: Gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization (NCI) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive techniques suitable for detecting low concentrations of 7-aminoclonazepam[7][10][12][13][14][15].
-
Sample Preparation: Optimize your extraction procedure to maximize recovery. Solid-phase extraction (SPE) is a commonly used and effective technique[9][12][13][15][16][17][18][19][20][21].
-
Derivatization (for GC-MS): If using GC-MS, ensure the derivatization step with an agent like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) is complete to improve volatility and sensitivity[12][16].
-
-
3. Matrix Effects in LC-MS/MS Analysis
-
Question: I am observing significant ion suppression for 7-aminoclonazepam in my LC-MS/MS analysis of urine samples. How can I mitigate this?
-
Answer: Matrix effects, particularly ion suppression, are a common challenge when analyzing 7-aminoclonazepam in complex matrices like urine, which can interfere with the ionization process and lead to inaccurate quantification[17][22][23].
-
Troubleshooting:
-
Sample Dilution: A simple and effective method to reduce matrix effects is to dilute the urine sample. A 10-fold dilution has been shown to significantly minimize ion suppression[22].
-
Chromatographic Separation: Optimize the chromatographic method to separate 7-aminoclonazepam from co-eluting matrix components.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., 7-aminoclonazepam-d4) is crucial to compensate for matrix effects and improve the accuracy of quantification[21][24].
-
Advanced Sample Preparation: Employing more rigorous sample clean-up techniques, such as mixed-mode solid-phase extraction, can help in removing interfering substances[17].
-
-
4. Discrepancies Between Immunoassay and Confirmatory Methods
-
Question: My initial immunoassay screening is negative for benzodiazepines, but LC-MS/MS confirms the presence of 7-aminoclonazepam. Why is there a discrepancy?
-
Answer: This is a well-documented issue. Immunoassays for benzodiazepines often exhibit poor cross-reactivity with 7-aminoclonazepam[11][25]. Furthermore, the cutoff concentrations for many immunoassays may be too high to detect the typically low concentrations of this metabolite[24][25][26].
-
Troubleshooting:
-
Confirmation is Key: Always confirm presumptive negative (or positive) immunoassay results with a more specific and sensitive method like LC-MS/MS or GC-MS, especially when clonazepam use is suspected.
-
Lower Cutoff for Confirmation: For compliance monitoring, a lower cutoff concentration (e.g., 40 ng/mL) for 7-aminoclonazepam by LC-MS/MS is often necessary for reliable detection[24][26].
-
Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase prior to analysis can improve the detection of benzodiazepine metabolites by immunoassays, although it may not completely overcome the low cross-reactivity issue[9][16][18][19][27].
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of 7-aminoclonazepam from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Different Matrices
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Whole Blood | GC/NICI-MS | 1.4 ng/mL | - | [12] |
| Whole Blood | GC-MS (EI) | - | 1 ng/mL | [13] |
| Whole Blood | LC-PDA | - | 5 ng/mL | [13] |
| Urine | LC-MS/MS | - | 0.5 ng/mL | [17] |
| Urine | LC-MS/MS | - | 40 ng/mL | [24][26] |
| Hair | GC-NCI-MS | - | 1 pg/mg | [15] |
| Oral Fluid | LC-MS/MS | - | 0.5 ng/mL | [8] |
Table 2: Recovery Rates for 7-Aminoclonazepam
| Matrix | Extraction Method | Recovery Rate | Reference |
| Oral Fluid | Liquid-Liquid Extraction | 97.59% - 106.12% | [2] |
| Urine | Solid-Phase Extraction (Oasis MCX) | Average 91% (for a panel of benzodiazepines) | [17] |
Experimental Protocols & Workflows
Diagram 1: General Workflow for 7-Aminoclonazepam Analysis
Caption: A generalized workflow for the analysis of 7-aminoclonazepam from biological samples.
Detailed Methodology: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of 7-Aminoclonazepam in Urine
This protocol is a composite based on common practices described in the literature[9][17][21].
-
Sample Pretreatment (Hydrolysis):
-
To 1 mL of urine sample, add an internal standard (e.g., this compound).
-
Add 0.1 mL of a 2 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture for 3 hours at 45°C.
-
Centrifuge the sample to pellet any precipitates.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by deionized water.
-
Load the supernatant from the pretreated sample onto the SPE cartridge.
-
Wash the cartridge with a weak acid (e.g., 0.02 N HCl) followed by a weak organic solvent (e.g., 20% methanol) to remove interferences.
-
Dry the cartridge under vacuum or positive pressure.
-
Elute the analytes with an appropriate solvent mixture (e.g., 60:40 acetonitrile:methanol with 5% ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 2% acetonitrile:1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatography: Use a C18 column or similar for separation with a gradient elution using mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ion transitions for 7-aminoclonazepam and its internal standard.
-
Diagram 2: Troubleshooting Logic for Low Analyte Signal
Caption: A troubleshooting decision tree for low or absent 7-aminoclonazepam signal.
References
- 1. Instability of 7-aminoclonazepam in frozen storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of nitrobenzodiazepines in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 7-aminoclonazepam is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Quantitation of clonazepam and its major metabolite 7-aminoclonazepam in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nyc.gov [nyc.gov]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. arch.ies.gov.pl [arch.ies.gov.pl]
- 20. nyc.gov [nyc.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. sciex.com [sciex.com]
- 23. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 24. painphysicianjournal.com [painphysicianjournal.com]
- 25. irispublishers.com [irispublishers.com]
- 26. Comparison of clonazepam compliance by measurement of urinary concentration by immunoassay and LC-MS/MS in pain management population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Elimination of 7-aminoclonazepam in urine after a single dose of clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of sample collection time on 7-Aminoclonazepam concentration variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-aminoclonazepam. The following information addresses common issues related to sample collection time and its impact on concentration variability.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway from clonazepam to 7-aminoclonazepam?
A: Clonazepam is extensively metabolized in the liver, primarily through the reduction of its 7-nitro group to form the active metabolite 7-aminoclonazepam.[1][2] This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[3][4] Further metabolism can occur, including N-acetylation to 7-acetaminoclonazepam and hydroxylation at the C-3 position.[2][3] Less than 0.5% of the parent drug, clonazepam, is excreted unchanged in the urine.[5][6]
Q2: How soon can 7-aminoclonazepam be detected after clonazepam administration, and when does its concentration peak?
A: The detection and peak concentration times for 7-aminoclonazepam can vary significantly based on the biological matrix and individual patient metabolism.
-
In Urine: After a single 3-mg oral dose of clonazepam, 7-aminoclonazepam can be detected in urine as early as 12 hours, with peak concentrations typically observed at 24 hours.[7][[“]] However, there is considerable inter-individual variability; one study showed that peak urine concentrations in different volunteers occurred between 1 and 8 days post-administration.[9][10] The metabolite can remain detectable in urine for up to 28 days in some individuals.[9][10]
-
In Blood/Serum: Peak blood concentrations of the parent drug, clonazepam, are typically reached within 1-2 hours after an oral dose, though this can extend to 4-8 hours in some individuals.[3] The metabolite 7-aminoclonazepam appears in the blood as clonazepam is metabolized.[11]
Table 1: Time to Peak Urinary Concentration of 7-Aminoclonazepam After a Single 3-mg Clonazepam Dose
| Number of Volunteers | Time to Peak Concentration (Days) |
|---|---|
| 6 | 1 |
| 1 | 3 |
| 2 | 5 |
| 1 | 8 |
Source: Data compiled from a study on 10 healthy volunteers.[9][10]
Q3: What are the recommended sample collection times for therapeutic drug monitoring (TDM) of clonazepam and 7-aminoclonazepam?
A: For TDM, trough concentrations are most commonly used to assess patient compliance and therapeutic levels.
-
Blood/Serum: Samples should be collected immediately before the next scheduled dose.[4][12] This ensures a minimum of 12 hours has passed since the last dose, providing a trough level measurement.[12] Therapeutic ranges are typically established for these trough specimens.[4][12]
Table 2: Therapeutic Ranges for Clonazepam (Trough Collection)
| Indication | Therapeutic Range (ng/mL) |
|---|---|
| Anticonvulsant | 20-70 |
| Anxiolytic | 4-80 |
Source: Mayo Clinic Laboratories.[12][13] Note: Some individuals may show therapeutic response outside of these ranges.
Troubleshooting Guide
Q4: My measured 7-aminoclonazepam concentrations are unexpectedly low or show high variability. What are the potential causes related to sample handling and storage?
A: 7-aminoclonazepam is known to be unstable in biological fluids, which can lead to significant degradation if samples are not handled and stored correctly.[3][14] Time and temperature are critical pre-analytical variables.
-
Instability at -20°C: Several studies have reported a profound loss of 7-aminoclonazepam in samples stored at -20°C (standard freezer temperature).[14][15] One study noted a decrease of over 20% in urine samples stored at either 4°C or -20°C.[14] Another study found that 7-amino metabolites were relatively unstable at -20°C, with a significant loss of 29% after just two months.[16] This degradation during frozen storage is a primary cause of erroneously low results.
-
Post-collection Processing Time: For serum samples, centrifugation and separation from cells should occur within 2 hours of collection.[12][13]
-
Preservatives: For forensic cases or long-term storage, it is advised that blood be preserved with sodium fluoride, stored at the lowest possible temperature (e.g., -80°C), and analyzed quickly to minimize losses.[3][16]
Table 3: Stability of 7-Aminoclonazepam in Biological Samples
| Matrix | Storage Temperature | Time Period | Observed Decrease in Concentration |
|---|---|---|---|
| Urine | 4°C or -20°C | Not specified | >20%[14] |
| Urine | -20°C | 3 Months | 40% (± 30%)[14] |
| Urine | 4°C or -20°C | 8 Months | >20%[15] |
| Blood | -20°C | 2 Months | 29%[16] |
| Blood | 4°C | 1 Month | 21%[16] |
Q5: Could co-administered drugs affect 7-aminoclonazepam concentrations?
A: Yes. Since clonazepam is metabolized by CYP3A4, drugs that inhibit or induce this enzyme can alter the rate at which clonazepam is converted to 7-aminoclonazepam, affecting the concentrations of both the parent drug and the metabolite.[3] For example, known CYP3A4 inhibitors like erythromycin, ketoconazole, and grapefruit juice can slow down metabolism, potentially increasing clonazepam levels and delaying the formation of 7-aminoclonazepam.[3] Conversely, CYP3A4 inducers could lower clonazepam levels more quickly.
Experimental Protocols
Protocol 1: Serum Sample Collection and Handling
-
Collection: Draw blood into a red-top tube (serum tube without gel).[12][17] Gel separator tubes are not recommended as they may interfere with the assay.[17]
-
Timing: Collect the sample immediately prior to the next scheduled dose (trough level).[12][13]
-
Centrifugation: Within 2 hours of collection, centrifuge the sample to separate the serum from blood cells.[12][13]
-
Aliquoting: Transfer the serum into a clean, plastic, preservative-free vial for storage and transport.[12][17]
-
Storage:
Protocol 2: General Method for Solid-Phase Extraction (SPE) of Blood/Serum
This protocol is a generalized summary based on common laboratory procedures.[1][18]
-
Sample Preparation: To 1 mL of the specimen (blood or serum), add an appropriate deuterated internal standard.
-
Buffering: Add 2 mL of a 100 mM sodium acetate buffer (pH 4.5).[1]
-
SPE Column Conditioning: Condition a solid-phase extraction cartridge according to the manufacturer's instructions.
-
Loading: Apply the prepared sample to the SPE column.
-
Washing: Wash the column to remove interfering compounds (e.g., with a 5% acetonitrile in buffer solution).[18]
-
Elution: Elute the clonazepam and 7-aminoclonazepam from the column using an appropriate solvent (e.g., ethyl acetate).[18]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 7-aminoclonazepam.[4][19]
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.
-
Chromatographic Separation: Inject the reconstituted sample onto an appropriate LC column (e.g., C18) to separate 7-aminoclonazepam from other analytes.
-
Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI) in positive mode.[5]
-
Detection: Monitor for specific precursor-to-product ion transitions for both 7-aminoclonazepam and the deuterated internal standard using Multiple Reaction Monitoring (MRM) for accurate quantification.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of 7-aminoclonazepam in the sample.[1]
References
- 1. nyc.gov [nyc.gov]
- 2. bluelight.org [bluelight.org]
- 3. Clonazepam - Wikipedia [en.wikipedia.org]
- 4. nordx.testcatalog.org [nordx.testcatalog.org]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Spectrofluorimetric Determination of 7-Aminoclonazepam, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. Elimination of 7-aminoclonazepam in urine after a single dose of clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blood concentrations of clonazepam and 7-aminoclonazepam in forensic cases in Denmark for the period 2002-2007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. porterlab.testcatalog.org [porterlab.testcatalog.org]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of nitrobenzodiazepines in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Analysis of 7-Aminoclonazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing carryover during the high-throughput analysis of 7-Aminoclonazepam.
Troubleshooting Guide: Preventing Carryover
Carryover of 7-Aminoclonazepam can lead to inaccurate quantification and compromise the integrity of high-throughput screening data. This guide provides a systematic approach to identify and mitigate carryover issues.
Issue: Peak corresponding to 7-Aminoclonazepam observed in blank injections following a high-concentration sample.
Potential Causes & Solutions:
| Potential Cause | Identification | Recommended Solution |
| Autosampler Contamination | Inject a blank sample immediately after a high-concentration standard. If a peak is present, the autosampler is a likely source. | Implement a rigorous needle and syringe wash protocol. Use a strong organic solvent followed by a weak solvent wash. Consider a multi-solvent wash with varying polarities. |
| Column Carryover | After observing carryover, replace the analytical column with a new one and inject a blank. If the carryover peak disappears, the column was the source.[1] | Optimize the column wash step in the LC method.[1] Increase the duration or strength of the organic solvent wash at the end of each run. |
| Injector Port & Valve Contamination | Worn or dirty rotor seals and stators are common sources of carryover.[1] | Regularly inspect and clean or replace the injector rotor seal and stator.[1] Ensure proper drainage of the injector valve waste line.[1] |
| Inadequate Mobile Phase Strength | Consistent low-level carryover across multiple blank injections. | Increase the percentage of the strong organic solvent in the mobile phase during the column wash phase to ensure complete elution of 7-Aminoclonazepam. |
| Analyte Adsorption to Surfaces | Carryover persists despite thorough washing of the autosampler and column. | Add a competitive inhibitor to the mobile phase or wash solutions to reduce non-specific binding. Consider using PEEK or other inert tubing and fittings. |
| Sample Matrix Effects | Carryover is more pronounced in extracted biological samples compared to standards in neat solution. | Optimize the sample preparation method to remove interfering matrix components. A thorough solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of 7-Aminoclonazepam that make it prone to carryover?
A1: 7-Aminoclonazepam is a moderately polar and basic compound. Its properties, such as its predicted pKa (strongest basic) of 3.37 and logP of 2.13, can contribute to its "stickiness."[2] This can lead to interactions with active sites on surfaces within the LC-MS system, such as silanol groups on silica-based columns or metal surfaces, causing it to be retained and subsequently eluted in following injections.
| Property | Value | Implication for Carryover |
| Molecular Weight | 285.7 g/mol | - |
| logP | 2.13 | Moderate hydrophobicity can lead to adsorption on reversed-phase columns and plastic surfaces. |
| Water Solubility | 0.0723 mg/mL | Low aqueous solubility can contribute to precipitation in the sample path if the organic solvent concentration is too low. |
| pKa (Strongest Basic) | 3.37 | The basic nature can lead to strong ionic interactions with acidic silanol groups on column packing materials. |
Q2: What is a standard protocol to assess the level of carryover for 7-Aminoclonazepam?
A2: A common method to evaluate carryover is to inject a high concentration standard (upper limit of quantification - ULOQ) followed by a series of blank injections (mobile phase or matrix blank). The peak area of 7-Aminoclonazepam in the first blank injection is then compared to the peak area of the lower limit of quantification (LLOQ) standard. The carryover should ideally be less than 20% of the LLOQ response.
Q3: What are the recommended starting LC-MS/MS parameters for the analysis of 7-Aminoclonazepam?
A3: The following parameters can be used as a starting point for method development. Optimization will be required based on the specific instrumentation and desired sensitivity.
| Parameter | Recommendation |
| Column | C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 50 mm, < 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B to elute 7-Aminoclonazepam, followed by a high organic wash. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor ion (Q1): m/z 286.1; Product ions (Q3): m/z 121.1, 222.1 |
Q4: How can I optimize the autosampler wash protocol to minimize 7-Aminoclonazepam carryover?
A4: A multi-step wash protocol is generally most effective. This involves using a sequence of solvents with different polarities and pH to remove all traces of the analyte from the needle and injection port.
| Wash Step | Solvent Composition | Purpose |
| Wash 1 (Strong Organic) | Acetonitrile or Methanol | To dissolve and remove the bulk of the analyte. |
| Wash 2 (Acidified Organic) | Acetonitrile/Water (90:10) with 0.1% Formic Acid | To remove any analyte ionically bound to surfaces. |
| Wash 3 (Aqueous) | Water/Acetonitrile (90:10) | To rinse away organic solvents and prepare for the next injection. |
| Wash 4 (Final Rinse) | Initial Mobile Phase Conditions | To equilibrate the needle and injection system before the next injection. |
Experimental Protocols
Protocol 1: Quantitative Assessment of 7-Aminoclonazepam Carryover
This protocol details a systematic procedure to quantify the percentage of carryover in a high-throughput analysis of 7-Aminoclonazepam.
Materials:
-
7-Aminoclonazepam certified reference standard
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Drug-free matrix (e.g., plasma, urine)
-
Calibrated pipettes and vials
Procedure:
-
Prepare Standards: Prepare a stock solution of 7-Aminoclonazepam in methanol. From this stock, prepare a high-concentration standard at the Upper Limit of Quantification (ULOQ) and a low-concentration standard at the Lower Limit of Quantification (LLOQ) in the appropriate matrix.
-
Prepare Blank Samples: Prepare at least three blank samples consisting of the same matrix used for the standards.
-
Injection Sequence: Set up the following injection sequence on the LC-MS/MS system:
-
Blank 1
-
LLOQ Standard
-
ULOQ Standard
-
Blank 2 (First carryover blank)
-
Blank 3 (Second carryover blank)
-
-
Data Acquisition: Acquire data using the established LC-MS/MS method for 7-Aminoclonazepam.
-
Data Analysis:
-
Integrate the peak area for 7-Aminoclonazepam in all injections.
-
Calculate the percentage of carryover using the following formula:
-
Compare the peak area in Blank 2 to the peak area of the LLOQ standard. The carryover peak area should be less than 20% of the LLOQ peak area for the method to be considered acceptable.
-
Visualizations
Caption: A logical workflow for troubleshooting carryover issues.
Caption: A multi-step autosampler wash protocol for effective carryover prevention.
References
Navigating the Challenges of 7-Aminoclonazepam Extraction: A Technical Support Guide
New York, NY – Researchers and drug development professionals frequently encounter difficulties in achieving consistent and high recovery rates for 7-Aminoclonazepam, the primary metabolite of clonazepam, during sample extraction. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address these common challenges, ensuring more accurate and reliable analytical results.
Troubleshooting Guide: Poor Recovery of 7-Aminoclonazepam
Low recovery of 7-Aminoclonazepam can stem from a variety of factors, from sample handling and storage to the specifics of the extraction protocol itself. This guide provides a systematic approach to identifying and resolving these issues.
Question: My 7-Aminoclonazepam recovery is consistently low. What are the most common causes and how can I troubleshoot them?
Answer:
Poor recovery of 7-Aminoclonazepam is a frequent issue that can be attributed to several key factors: analyte instability, suboptimal extraction pH, inefficient elution, and matrix effects. A step-by-step investigation of your protocol is the most effective way to pinpoint the problem.
1. Analyte Instability:
7-Aminoclonazepam is known to be unstable under certain conditions, particularly during storage.[1][2] Studies have shown significant degradation when samples are stored at -20°C for extended periods.[1]
-
Recommendation: Carefully validate the stability of 7-Aminoclonazepam in the specific matrix and storage conditions used in your laboratory.[1][2] If long-term frozen storage is necessary, consider storage at -80°C, which has been shown to better preserve some benzodiazepines.[3] Whenever possible, process samples promptly after collection.
2. Suboptimal pH During Extraction:
The pH of the sample and buffers used during solid-phase extraction (SPE) is critical for efficient recovery.[4] For amine-containing compounds like 7-Aminoclonazepam, pH will dictate the charge state of the molecule and its interaction with the SPE sorbent.
-
Recommendation: For mixed-mode cation exchange SPE columns, a pH adjustment to around 6.0 is often recommended to ensure the amine group is protonated and can bind to the sorbent.[5][6] Conversely, during elution, a basic solution is used to neutralize the charge and release the analyte.
3. Inefficient Wash and Elution Steps:
Inadequate washing can leave matrix interferences that suppress the analytical signal, while an inappropriate elution solvent will result in incomplete recovery of the analyte from the SPE cartridge.
-
Recommendation: Optimize the wash and elution solvents. A common approach involves a wash step with a weak organic solvent to remove interferences without eluting the analyte. For elution, a stronger solvent, often made basic with ammonium hydroxide, is necessary.[7] For example, a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2, v/v/v) has been used successfully.[7]
4. Matrix Effects:
Biological matrices like blood and urine are complex and can interfere with the extraction process.[8] Endogenous compounds can compete with 7-Aminoclonazepam for binding sites on the SPE sorbent or cause ion suppression in mass spectrometry-based detection methods.
-
Recommendation: If matrix effects are suspected, consider a more rigorous sample cleanup procedure. This could involve a protein precipitation step prior to SPE for plasma or blood samples. For urine samples, enzymatic hydrolysis with β-glucuronidase is often necessary to free conjugated 7-Aminoclonazepam.[7][9]
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter when working with 7-Aminoclonazepam.
Q1: What type of Solid-Phase Extraction (SPE) column is best for 7-Aminoclonazepam?
A1: Mixed-mode SPE columns, particularly those with both reversed-phase and cation exchange properties (e.g., HyperSep™ Verify-CX), are often recommended for the extraction of 7-Aminoclonazepam and other benzodiazepines from biological fluids.[4] Phenyl-based SPE columns have also been shown to be effective.[5][6]
Q2: Is derivatization necessary for the analysis of 7-Aminoclonazepam?
A2: Derivatization is often required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to improve the volatility and thermal stability of 7-Aminoclonazepam.[5][6] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is typically not necessary.
Q3: My samples have been stored at -20°C for several months. Could this be the reason for my low recovery?
A3: Yes, this is a very likely cause. Research has demonstrated significant instability of 7-Aminoclonazepam in urine samples stored at -20°C for three months.[1] It is crucial to validate analyte stability under your specific storage conditions. For long-term storage, -80°C is generally a better option.[3]
Q4: What is the purpose of the enzymatic hydrolysis step for urine samples?
A4: In the body, 7-Aminoclonazepam is often conjugated with glucuronic acid to increase its water solubility for excretion in urine. The hydrolysis step, typically using β-glucuronidase, cleaves this conjugate, releasing the free 7-Aminoclonazepam for extraction and analysis.[7][9]
Q5: Can I use a generic SPE method for 7-Aminoclonazepam?
A5: While generic methods can be a starting point, they often require optimization for specific analytes and matrices to achieve the best results.[8] Parameters such as sample pH, wash solvent strength, and elution solvent composition should be tailored to the properties of 7-Aminoclonazepam and the sample matrix.[4]
Experimental Protocols & Data
For reproducible results, detailed and validated protocols are essential. Below are examples of experimental conditions that have been successfully used for the extraction of 7-Aminoclonazepam.
Table 1: Example Solid-Phase Extraction (SPE) Parameters for 7-Aminoclonazepam from Biological Fluids
| Parameter | Whole Blood[5][6] | Urine[7] |
| Sample Pre-treatment | Buffer with pH 6 phosphate solution | Enzymatic hydrolysis with β-glucuronidase at 37°C |
| SPE Column Type | Phenyl | Isolute HCX (mixed-mode) |
| Conditioning | Methanol, followed by water | Methanol, followed by deionized water and acetic acid |
| Sample Loading | Buffered whole blood | Hydrolyzed urine |
| Wash Solvent | 5% acetonitrile in pH 6 phosphate buffer | Deionized water, followed by methanol |
| Elution Solvent | Ethyl acetate | Dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v) |
Table 2: Reported Recovery Data for 7-Aminoclonazepam
| Matrix | Extraction Method | Analytical Technique | Reported Recovery | Reference |
| Whole Blood | Solid-Phase Extraction (Phenyl) | GC-MS / LC-PDA | Not explicitly quantified, but method deemed efficient | [5] |
| Hair | Solid-Phase Extraction | GC-MS | Not explicitly quantified, but method validated | [10] |
| Urine | Spectrofluorimetric Method | Fluorescence Spectroscopy | 97.59% to 106.12% | [11] |
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in a typical sample extraction workflow for 7-Aminoclonazepam.
Caption: Workflow for 7-Aminoclonazepam extraction from urine.
References
- 1. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Instability of 7-aminoclonazepam in frozen storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SPE Method Development | Thermo Fisher Scientific - BR [thermofisher.com]
- 5. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Elimination of 7-aminoclonazepam in urine after a single dose of clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of clonazepam and its major metabolite 7-aminoclonazepam in hair [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrofluorimetric Determination of 7-Aminoclonazepam, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for the Quantitative Analysis of 7-Aminoclonazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 7-aminoclonazepam, the principal metabolite of the benzodiazepine clonazepam. The following sections detail various methodologies, their performance characteristics, and experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific analytical needs, be it in clinical and forensic toxicology, or pharmacokinetic studies.
Comparison of Analytical Methods
The quantitative analysis of 7-aminoclonazepam is crucial for monitoring clonazepam use, in forensic investigations, and in clinical trials. The choice of analytical method depends on factors such as the required sensitivity, the nature of the biological matrix, and the available instrumentation. This section compares the performance of common analytical techniques.
| Method | Matrix | Linearity | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Precision (%RSD) | Accuracy/Recovery (%) |
| GC-NCI-MS | Hair | 1-1000 pg/mg | 1 pg/mg | 0.4 pg/mg | Within acceptable limits | Within acceptable limits |
| GC/NICI-MS | Blood | 5-200 ng/mL | Not specified | 1.4 ng/mL | < 7.0% | Not specified |
| LC-MS/MS | Urine | 40-100,000 ng/mL | 40 ng/mL | Not specified | 11-13% | Calibrator accuracy ± 20% |
| LC-MS/MS | Blood | 2-1000 ng/mL | Not specified | Not specified | Not specified | Not specified |
| LC-MS/MS | Whole Blood | 10-500 ng/mL | 10 ng/mL | Not specified | ≤ 10.7% | 85.5 - 105% |
| LC-PDA | Whole Blood | Not specified | 5 ng/mL | 1 ng/mL | Not specified | Not specified |
| HPLC-UV | Plasma | Not specified | 5 ng/mL | Not specified | 5.9% | Not specified |
| Spectrofluorimetric | Urine | 10-500 ng/mL | 10 ng/mL | 3.3 ng/mL | < 4% | 97.59 - 106.12% |
Experimental Workflows and Metabolic Pathway
Visual representations of the analytical workflow and the metabolic conversion of clonazepam to 7-aminoclonazepam are provided below to facilitate understanding.
Caption: A generalized workflow for the quantitative analysis of 7-aminoclonazepam.
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for 7-Aminoclonazepam Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of clonazepam's primary metabolite, 7-aminoclonazepam, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison between the use of a deuterated internal standard, 7-Aminoclonazepam-d4, and a non-deuterated (structural analog) internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the "gold standard" in quantitative bioanalysis.[1] Its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly throughout sample preparation and analysis. This co-elution and co-ionization behavior effectively compensates for variations in extraction efficiency and matrix effects, leading to superior accuracy and precision.
Non-deuterated internal standards, typically structural analogs of the analyte, offer a more accessible and often less expensive alternative. However, their different chemical structures can lead to variations in chromatographic retention and ionization efficiency compared to the analyte, potentially compromising the accuracy of quantification, especially in complex biological matrices.
Quantitative Performance: A Side-by-Side Comparison
The following tables summarize the validation parameters for LC-MS/MS assays of 7-aminoclonazepam using either this compound or a non-deuterated structural analog (Nordiazepam-d5) as the internal standard. It is important to note that this data is compiled from different studies and methodologies, and a direct head-to-head comparison in a single study was not available in the reviewed literature.
Table 1: Assay Performance with Deuterated Internal Standard (this compound)
| Validation Parameter | Performance | Source |
| Linearity (R²) | >0.99 | [2] |
| Accuracy (% Bias) | Within ±15% | [2] |
| Precision (%RSD) | <15% | [2] |
| Limit of Quantitation (LOQ) | 0.5 - 2.6 ng/mL | [2] |
Table 2: Assay Performance with Non-Deuterated Internal Standard (Nordiazepam-d5)
| Validation Parameter | Performance | Source |
| Linearity (R²) | >0.99 | [3] |
| Accuracy (% Bias) | Within ±20% | [3] |
| Precision (%RSD) | <20% | [3] |
| Limit of Quantitation (LOQ) | 10 ng/mL | [3] |
Experimental Protocols
Detailed methodologies for the quantification of 7-aminoclonazepam using both deuterated and non-deuterated internal standards are provided below. These protocols are based on established methods found in the scientific literature.
Method 1: Using Deuterated Internal Standard (this compound)
This protocol is adapted from a validated LC-MS/MS method for the analysis of benzodiazepines in biological matrices.[2][4]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 1 mL of biological sample (e.g., plasma, urine), add 50 µL of a 100 ng/mL solution of this compound in methanol.
-
Vortex mix for 10 seconds.
-
Load the sample onto a conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
7-Aminoclonazepam: m/z 286.1 → 121.1
-
This compound: m/z 290.1 → 125.1
-
Method 2: Using Non-Deuterated Internal Standard (Nordiazepam-d5)
This protocol is based on a method for the analysis of a panel of benzodiazepines using a single internal standard.[3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample, add 200 µL of acetonitrile containing 50 ng/mL of Nordiazepam-d5.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 20% B, ramp to 80% B over 6 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions:
-
7-Aminoclonazepam: m/z 286.1 → 251.1
-
Nordiazepam-d5: m/z 276.1 → 140.1
-
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow and the logical framework for comparing the two internal standard approaches.
Conclusion
The choice between a deuterated and a non-deuterated internal standard for the quantification of 7-aminoclonazepam has significant implications for data quality. The evidence strongly supports the use of this compound as the preferred internal standard, offering superior accuracy, precision, and reliability due to its ability to effectively compensate for analytical variability. While a non-deuterated structural analog may be a viable option when the deuterated standard is unavailable, researchers must be aware of the potential for compromised data quality and should thoroughly validate the method to understand its limitations. For regulated bioanalysis and studies requiring the highest level of confidence in quantitative results, this compound remains the unequivocal choice.
References
Inter-Laboratory Comparison of 7-Aminoclonazepam Quantification: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of 7-aminoclonazepam, the primary metabolite of clonazepam. It is designed for researchers, scientists, and drug development professionals involved in toxicological and clinical analysis. The information compiled is based on a review of published analytical methods and aims to assist laboratories in selecting and implementing appropriate quantification techniques.
Comparative Analysis of Quantification Methods
The quantification of 7-aminoclonazepam is crucial for monitoring clonazepam compliance and in forensic toxicology. Various analytical techniques are employed, each with distinct advantages and limitations. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation. The following tables summarize the performance of commonly used methods based on published literature.
Table 1: Performance Comparison of Analytical Methods for 7-Aminoclonazepam Quantification
| Analytical Method | Sample Matrix | Limit of Quantification (LOQ) | Linear Range | Key Findings |
| LC-MS/MS | Urine | 40 ng/mL | 40 - 100,000 ng/mL | Significantly higher positivity rate (70%) compared to immunoassay at the same cutoff (200 ng/mL), suggesting superior sensitivity for compliance monitoring.[1][2] |
| LC-MS/MS | Hair | 0.2 - 50 pg/mg | Not explicitly stated | Extraction recovery ranged from 50.9% to 99.6%.[3] |
| GC-NICI-MS | Hair | 1 pg/mg | 1 - 1000 pg/mg | Demonstrates high sensitivity with concentrations in patient samples ranging from 1.37 to 1267 pg/mg.[4][5] |
| LC-PDA | Whole Blood | 5 ng/mL | Not explicitly stated | Offers a readily achievable LOQ for forensic toxicology.[6] |
| GC-MS (EI mode) | Whole Blood | 1 ng/mL can be detected | Not explicitly stated | Provides higher sensitivity compared to LC-PDA.[6] |
| HPLC-UV | Plasma | 5 ng/mL | Not explicitly stated | Coefficient of variation of 5.9% at 5 ng/mL.[7] |
| Spectrofluorimetry | Urine | 10 ng/mL | 10 - 500 ng/mL | A simpler, cost-effective alternative to chromatographic methods, though potentially less specific.[8][9] |
| Immunoassay | Urine | 200 ng/mL (cutoff) | Not applicable | Shows a low positivity rate (21%) compared to LC-MS/MS, indicating a lack of sensitivity for 7-aminoclonazepam at the nominal cutoff.[1][2] |
Table 2: Precision and Accuracy of Selected Methods
| Method | Sample Matrix | Precision (%RSD or CV) | Accuracy/Recovery (%) |
| LC-MS/MS | Hair | Intra-assay: 0.9-14.9%, Inter-assay: 1.9-15.9% | 100 ± 20% |
| Spectrofluorimetry | Urine | Intra- and Inter-day: < 4% | 97.59 - 106.12% |
| HPLC-UV | Plasma | 5.9% (at 5 ng/mL) | Not explicitly stated |
| GC-NICI-MS | Hair | All values within acceptable limits | All values within acceptable limits |
Experimental Protocols
Below is a detailed example of a widely used method for the quantification of 7-aminoclonazepam in blood or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established forensic toxicology procedures.[10]
Protocol: Quantification of 7-Aminoclonazepam in Blood/Serum by LC-MS/MS
1. Principle: 7-Aminoclonazepam is extracted from biological specimens using solid-phase extraction (SPE). The extract is then concentrated and analyzed by LC-MS/MS. Quantification is achieved using a five-point calibration curve with a deuterated internal standard.[10]
2. Reagents and Materials:
-
Deionized water
-
Methanol (ACS Certified)
-
Ammonium Hydroxide
-
Ethyl Acetate
-
Acetonitrile
-
100 mM Sodium Acetate Buffer (pH 4.5)
-
7-Aminoclonazepam standard
-
7-Aminoclonazepam-D4 internal standard
-
Solid-Phase Extraction (SPE) columns
3. Sample Preparation:
-
Pipette 1.0 mL of blood or serum into a labeled tube.
-
Add 10 µL of the 10.0 mg/L working internal standard solution to all tubes (final concentration of 100 ng/mL).[10]
-
Add 2 mL of 100 mM sodium acetate buffer (pH 4.5).
-
Vortex to mix.
-
Centrifuge and transfer the supernatant to the SPE column.
4. Solid-Phase Extraction (SPE):
-
Condition the SPE column with 2 mL of Methanol followed by 2 mL of deionized water and 1 mL of 100 mM sodium acetate buffer.
-
Load the sample supernatant onto the column.
-
Wash the column with deionized water and then with an appropriate organic solvent to remove interferences.
-
Elute the analyte with an appropriate elution solvent (e.g., a mixture of ethyl acetate and ammonium hydroxide).
5. Analysis by LC-MS/MS:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in LC/MS mobile phase.
-
Inject the reconstituted solution into the LC-MS/MS system.
-
Quantitative analysis is performed in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
6. Quality Control:
-
A matrix-matched negative control must be included in each batch.[10]
-
Calibrators and controls should be prepared from different stock solutions.[10]
-
Peak shape should be Gaussian or symmetrical, and retention times should be within ±5% of the analyte's retention time.[10]
Note on Analyte Stability: 7-aminoclonazepam has known instability issues, particularly in frozen storage conditions.[10][11] One study reported over 20% decreases in 7-aminoclonazepam levels when stored at 4°C or -20°C.[11] Therefore, laboratories should carefully validate the stability of 7-aminoclonazepam under their specific storage conditions.
Visualizing the Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study for 7-aminoclonazepam quantification.
Caption: Workflow for an inter-laboratory comparison study.
This guide highlights the importance of selecting a sensitive and validated method for the accurate quantification of 7-aminoclonazepam. While LC-MS/MS appears to be the most robust technique, other methods may be suitable depending on the specific application and available resources. Adherence to detailed protocols and an understanding of analyte stability are critical for reliable results in an inter-laboratory setting.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Comparison of clonazepam compliance by measurement of urinary concentration by immunoassay and LC-MS/MS in pain management population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitation of clonazepam and its major metabolite 7-aminoclonazepam in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction and analysis of clonazepam and 7-aminoclonazepam in whole blood using a dual internal standard methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of clonazepam and its 7-amino and 7-acetamido metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nyc.gov [nyc.gov]
- 11. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 7-Aminoclonazepam-d4 Certified Reference Materials: Accuracy and Precision in Focus
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 7-aminoclonazepam, the metabolite of the potent benzodiazepine clonazepam, the selection of a suitable internal standard is paramount to achieving accurate and precise results. The stable isotope-labeled 7-Aminoclonazepam-d4 has emerged as the gold standard for this purpose, particularly when used as a Certified Reference Material (CRM). This guide provides an objective comparison of this compound CRMs, detailing their performance, the rigorous standards they meet, and how they compare to other alternatives, supported by available data and experimental protocols.
The Gold Standard: this compound as a Certified Reference Material
This compound is the preferred internal standard for the quantification of 7-aminoclonazepam by mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its deuterated structure ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.
Certified Reference Materials (CRMs) of this compound offer the highest level of quality assurance. Produced under the stringent requirements of ISO 17034, these materials come with a Certificate of Analysis (CoA) that provides a certified concentration value, its associated uncertainty, and a statement of metrological traceability.[1][2] This ensures that measurements are reliable, reproducible, and traceable to the International System of Units (SI).[1]
Performance Comparison of this compound CRMs
Leading manufacturers such as Cerilliant (a subsidiary of MilliporeSigma), Cayman Chemical, and LGC Standards provide this compound as CRMs. While the specific certified values and uncertainties are lot-dependent and detailed in the CoA provided upon purchase, the following table summarizes the typical product specifications based on publicly available information and a representative Certificate of Analysis from LGC Standards.
| Manufacturer | Product Number | Concentration | Formulation | Certified Value (Example) | Expanded Uncertainty (Example) | ISO Accreditation |
| Cerilliant (Sigma-Aldrich) | A-917 | 100 µg/mL | Acetonitrile | Not publicly available | Not publicly available | ISO 17034, ISO/IEC 17025 |
| Cerilliant (Sigma-Aldrich) | A-924 | 1.0 mg/mL | Acetonitrile | Not publicly available | Not publicly available | ISO 17034, ISO/IEC 17025 |
| Cayman Chemical | 18684 | 100 µg/mL or 1 mg/mL | Acetonitrile | Not publicly available | Not publicly available | ISO 17034, ISO/IEC 17025 |
| LGC Standards | CLO-926-FB-0.1LA | 0.1 mg/mL | Acetonitrile | 0.0999 mg/mL | 1.0% | ISO 17034, ISO/IEC 17025 |
Note: The certified value and uncertainty are specific to the lot number and are provided in the Certificate of Analysis. The data for LGC Standards is from a publicly available CoA and serves as an example of the precision offered.
The Importance of ISO 17034 Accreditation
The production of CRMs under ISO 17034 involves a comprehensive quality management system that covers all aspects of production, from the characterization of the raw material to the assignment of the certified value and the assessment of its stability and homogeneity.[2] This rigorous process ensures the high accuracy and precision of the final product, providing confidence in the analytical results obtained using these standards.
Experimental Protocol: Quantification of 7-Aminoclonazepam in Biological Matrices
The following is a generalized experimental protocol for the use of this compound CRM in a typical LC-MS/MS workflow for the analysis of 7-aminoclonazepam in a biological matrix like urine or blood.
1. Sample Preparation:
-
Aliquots of the biological sample (e.g., 1 mL of urine) are taken.
-
An internal standard working solution containing a known concentration of this compound CRM is added to each sample, calibrator, and quality control sample.
-
For urine samples, enzymatic hydrolysis with β-glucuronidase is often performed to cleave conjugated metabolites.
-
A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is carried out to clean up the sample and concentrate the analytes.
-
The extracted samples are evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Chromatographic separation is typically achieved on a C18 or phenyl-hexyl reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both 7-aminoclonazepam and this compound.
3. Data Analysis:
-
The peak area ratio of the analyte to the internal standard is calculated for each sample.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentration of 7-aminoclonazepam in the unknown samples is determined from the calibration curve.
Workflow for CRM-based Quantification
Caption: Experimental workflow for 7-aminoclonazepam quantification.
Alternatives to this compound
While this compound is the ideal internal standard due to its structural similarity to the analyte, other deuterated benzodiazepine analogs are sometimes used. Nordiazepam-d5 is one such alternative that has been employed as an internal standard in broader benzodiazepine screening methods.
However, the use of a non-isomeric internal standard introduces a greater potential for variability in extraction efficiency and ionization response compared to the analyte of interest. This can compromise the accuracy and precision of the quantification. For the highest level of accuracy, a stable isotope-labeled internal standard of the specific analyte, such as this compound, is strongly recommended. To date, there is a lack of direct, published comparative studies that definitively quantify the performance differences between this compound and other internal standards for 7-aminoclonazepam analysis.
Logical Relationship of Quality Assurance
Caption: Quality assurance in CRM-based analysis.
References
Navigating Benzodiazepine Screening: A Comparative Guide to 7-Aminoclonazepam Cross-Reactivity in Immunoassays
For Immediate Release
This guide offers a comprehensive comparison of various immunoassays' performance in detecting 7-aminoclonazepam, the primary metabolite of clonazepam. Addressed to researchers, scientists, and drug development professionals, this document provides a critical assessment of cross-reactivity, highlighting the significant variability among commercially available kits and the implications for accurate drug monitoring. The data presented underscores the importance of selecting appropriate assays and cutoff levels to avoid false-negative results in clinical and forensic settings.
Executive Summary
Standard benzodiazepine immunoassays often exhibit poor cross-reactivity to 7-aminoclonazepam, leading to a high rate of false negatives for individuals using clonazepam. This guide reveals that the sensitivity of these assays to 7-aminoclonazepam can range from less than 2% to over 100% depending on the manufacturer and the specific technology employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for confirmation due to its high specificity and sensitivity. This document provides head-to-head comparisons of positivity rates and reported cross-reactivity percentages to aid in the informed selection of screening tools.
Performance Comparison of Immunoassays
The following tables summarize the performance of various immunoassays in detecting 7-aminoclonazepam, based on published studies. It is crucial to note that performance can be influenced by the cutoff concentration and the presence of other substances.
Table 1: Cross-Reactivity of 7-Aminoclonazepam in Various Immunoassays
| Immunoassay Platform/Kit | Reported Cross-Reactivity (%) | Reference Compound | Notes |
| Immunalysis ELISA | <10% | Oxazepam | Low cross-reactivity observed.[1] |
| Diagnostix ELISA | <10% | Oxazepam | Minimal cross-reactivity detected.[1] |
| Neogen ELISA | <10% | Oxazepam | Poor recognition of the metabolite.[1] |
| OraSure ELISA | <10% | Oxazepam | Insufficient for reliable detection.[1] |
| Cozart ELISA | <10% | Oxazepam | Very low cross-reactivity.[1] |
| Roche ONLINE | <0.1% | Diazepam | Negligible cross-reactivity reported.[2] |
| ARK™ HS Benzodiazepine II Assay | High (>100%) | Not Specified | Demonstrates elevated sensitivity to 7-aminoclonazepam.[3] |
| Unspecified Immunoassays | <2% | Not Specified | Mentioned as a general finding for several commercial kits.[4] |
Table 2: Comparative Positivity Rates of Immunoassays vs. LC-MS/MS for Clonazepam Users
| Immunoassay Platform/Kit | Cutoff Level (ng/mL) | Immunoassay Positivity Rate (%) | LC-MS/MS Positivity Rate (%) | Sample Size (n) |
| Microgenics DRI Benzodiazepine Assay | 200 | 21 | 70 (at 200 ng/mL cutoff) | 180 |
| Microgenics DRI Benzodiazepine Assay | 200 | 21 | 87 (at 40 ng/mL cutoff) | 180 |
| CEDIA® Benzodiazepine Assay | 200 | 1.31 | 100 | 4032 |
| CEDIA® with β-glucuronidase | 200 | 39.91 | 100 | 4032 |
| EMIT® II Plus Benzodiazepine Assay | 200 | 0.55 | 100 | 4032 |
| DRI® Benzodiazepine Immunoassay | 200 | 0.50 | 100 | 4032 |
Experimental Protocols
The following are generalized protocols for assessing the cross-reactivity of 7-aminoclonazepam in immunoassays. Specific details may vary based on the manufacturer's instructions for a particular kit.
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the degree to which 7-aminoclonazepam can compete with the labeled antigen in a competitive ELISA format.
Materials:
-
ELISA plate pre-coated with a specific antibody.
-
7-Aminoclonazepam standard.
-
Assay calibrator (e.g., nordiazepam or oxazepam).
-
Enzyme-conjugated antigen.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 0.16M sulfuric acid).
-
Microplate reader.
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the 7-aminoclonazepam standard in a drug-free matrix (e.g., urine or blood). Prepare the assay calibrator at the cutoff concentration.
-
Competitive Binding: Add a fixed amount of enzyme-conjugated antigen and varying concentrations of the 7-aminoclonazepam standard or the assay calibrator to the antibody-coated wells.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 7-aminoclonazepam in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Calibrator at 50% Inhibition / Concentration of 7-Aminoclonazepam at 50% Inhibition) x 100
Confirmatory Analysis by LC-MS/MS
LC-MS/MS is used as the reference method to confirm the presence and concentration of 7-aminoclonazepam in samples.
Materials:
-
Liquid chromatograph coupled with a tandem mass spectrometer.
-
Analytical column suitable for benzodiazepine analysis.
-
Mobile phases (e.g., a gradient of water and acetonitrile with formic acid).
-
7-Aminoclonazepam certified reference material.
-
Internal standard (e.g., 7-aminoclonazepam-d4).
-
Sample extraction materials (e.g., solid-phase extraction cartridges).
Procedure:
-
Sample Preparation: Perform sample clean-up and extraction, which may include enzymatic hydrolysis if glucuronidated metabolites are also of interest. Spike the samples with the internal standard.
-
Chromatographic Separation: Inject the extracted sample into the LC system. The analyte is separated from other matrix components on the analytical column.
-
Mass Spectrometric Detection: The separated analyte is ionized (e.g., by electrospray ionization) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 7-aminoclonazepam and the internal standard are monitored for quantification.
-
Quantification: A calibration curve is generated using the certified reference material. The concentration of 7-aminoclonazepam in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for assessing 7-Aminoclonazepam cross-reactivity in a competitive immunoassay.
Caption: Principle of competitive immunoassay for 7-Aminoclonazepam detection.
References
- 1. ELISA detection of clonazepam and 7-aminoclonazepam in whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
7-Aminoclonazepam: The Superior Biomarker for Clonazepam Detection in Oral Fluid
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of therapeutic drug monitoring and forensic toxicology, the accurate detection of benzodiazepine use is paramount. For clonazepam, a potent anxiolytic and anticonvulsant, analysis of oral fluid offers a non-invasive and convenient alternative to traditional urine or blood testing. However, emerging evidence decisively indicates that targeting its primary metabolite, 7-aminoclonazepam, rather than the parent drug, provides a more sensitive and reliable method for detecting clonazepam consumption. This guide provides a comprehensive comparison, supported by experimental data, to inform best practices in oral fluid analysis.
Executive Summary
Experimental data consistently demonstrates that 7-aminoclonazepam is detected more frequently and at higher concentrations in oral fluid than clonazepam itself. This is attributed to the extensive metabolism of clonazepam and the favorable physicochemical properties of its metabolite for partitioning into saliva. Consequently, analytical methods targeting 7-aminoclonazepam exhibit a significantly lower risk of false-negative results, making it the superior biomarker for assessing both compliance and undisclosed use of clonazepam.
Comparative Analysis: 7-Aminoclonazepam vs. Clonazepam
The superiority of 7-aminoclonazepam as a target analyte in oral fluid is evident across multiple key performance metrics.
Detection Rates and Concentrations
Studies comparing the prevalence of clonazepam and 7-aminoclonazepam in oral fluid samples from individuals known to have ingested clonazepam reveal a stark contrast.
| Analyte | Detection Rate | Median Concentration (Range) | Reference |
| 7-Aminoclonazepam | 91.0% | 4.2 ng/mL (0.5-316.7 ng/mL) | [1] |
| Clonazepam | 44.0% | 3.7 ng/mL (0.5-217.2 ng/mL) | [1] |
In a study of 100 presumptive-positive oral fluid samples, 91 confirmed positive for 7-aminoclonazepam, while only 44 were positive for the parent drug, clonazepam[1]. Furthermore, the concentration of 7-aminoclonazepam in oral fluid has been observed to be approximately 2.4-fold higher than that of clonazepam[1]. Another study analyzing 1,001 oral fluid samples found that in 230 cases, only the 7-amino metabolite was detected, compared to only 64 cases where only the parent drug was found.
Analytical Sensitivity
The limits of quantification (LOQ) for both compounds are comparable when using sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. However, the higher concentrations of 7-aminoclonazepam present in oral fluid mean that it is more likely to be detected above the LOQ.
| Analyte | Limit of Quantification (LOQ) Range | Analytical Method | Reference |
| 7-Aminoclonazepam | 0.1 - 1.0 ng/mL | LC-MS/MS | [2][3] |
| Clonazepam | 0.1 - 1.0 ng/mL | LC-MS/MS | [2][3] |
The Rationale: The Metabolic Pathway of Clonazepam
The primary reason for the superior detection of 7-aminoclonazepam in oral fluid lies in the metabolic pathway of clonazepam. After administration, clonazepam is extensively metabolized in the liver, primarily through nitroreduction by cytochrome P40 enzymes, including CYP3A4, to form 7-aminoclonazepam[4][5][6]. This metabolite is then further metabolized, but a significant portion is available for distribution into bodily fluids, including saliva.
Experimental Protocols
The following sections detail representative methodologies for the analysis of 7-aminoclonazepam and clonazepam in oral fluid.
Oral Fluid Collection
Oral fluid samples are typically collected using specialized devices that contain a collection pad and a buffer solution to stabilize the analytes.
References
- 1. 7-aminoclonazepam is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Clonazepam - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Detection and Quantitation of 7-Aminoclonazepam in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the determination of 7-aminoclonazepam, the primary metabolite of clonazepam, in urine. The following sections detail the performance of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance Comparison
The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics for analytical methods. A summary of reported LOD and LOQ values for 7-aminoclonazepam in urine using different analytical techniques is presented below.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| LC-MS/MS | 0.5 ng/mL | 0.5 ng/mL, 5 ng/mL[1], 10 ng/mL[2], 40 ng/mL[3] |
| GC-ECD | 1.7 ng/mL[4] | Not Reported |
| NCI-GC-MS | Not Reported | 50 pg/mL (0.05 ng/mL)[5][6] |
| Spectrofluorimetry | 3.3 ng/mL[7] | 10 ng/mL[[“]][9] |
Note: The significant variation in LC-MS/MS LOQs can be attributed to differences in instrumentation, sample preparation, and the specific validation protocols employed by each laboratory.
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are representative protocols for the analysis of 7-aminoclonazepam in urine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 7-aminoclonazepam in urine.
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add an internal standard (e.g., 7-aminoclonazepam-d4) and a β-glucuronidase enzyme solution in a suitable buffer (e.g., acetate or phosphate buffer).[5][6][10][11] Incubate the mixture to deconjugate the glucuronidated metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a series of solutions (e.g., deionized water, acidic buffer, and methanol) to remove interferences.
-
Elute the analyte using a solvent mixture, often containing a base such as ammonium hydroxide.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically employed.
Gas Chromatography-Electron Capture Detection (GC-ECD)
This method offers good sensitivity for the detection of 7-aminoclonazepam.
Sample Preparation: [4]
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the urine sample to alkaline conditions (e.g., pH 10.8). Extract the analyte into an organic solvent mixture (e.g., benzene-isoamyl alcohol).
-
Concentration: Evaporate the organic extract to a smaller volume before injection.
Instrumentation: [4]
-
Gas Chromatograph: Equipped with a suitable capillary column.
-
Detector: An Electron Capture Detector (ECD), which is highly sensitive to electrophilic compounds like benzodiazepine metabolites.
Spectrofluorimetry
A cost-effective method that relies on the fluorescent properties of a derivatized form of 7-aminoclonazepam.[7][[“]][9]
Sample Preparation and Derivatization: [7][[“]][9]
-
Extraction: Perform a liquid-liquid extraction of 7-aminoclonazepam from the urine sample.
-
Derivatization: React the extracted analyte with a fluorescent labeling agent (e.g., NBD-Cl) under optimized conditions of pH, temperature, and reagent concentration to form a fluorescent product.
Instrumentation:
-
Spectrofluorometer: To measure the fluorescence intensity of the derivatized product at specific excitation and emission wavelengths.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the analysis of 7-aminoclonazepam in urine, from sample receipt to final data analysis.
Caption: A generalized workflow for the analysis of 7-aminoclonazepam in urine samples.
References
- 1. Benzodiazepines, Urine, Quantitative | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 2. academic.oup.com [academic.oup.com]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Determination of clonazepam and 7-aminoclonazepam by GC-ECD in human plasma and urine samples | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Elimination of 7-aminoclonazepam in urine after a single dose of clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrofluorimetric Determination of 7-Aminoclonazepam, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. academic.oup.com [academic.oup.com]
- 12. sciex.com [sciex.com]
Evaluating Analytical Methods for 7-Aminoclonazepam: A Comparative Guide on Linearity and Range
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 7-aminoclonazepam, the principal metabolite of clonazepam, selecting an appropriate analytical method is paramount for generating reliable and accurate data. This guide provides a comparative overview of various analytical techniques, with a specific focus on the critical performance characteristics of linearity and analytical range. The information presented is collated from published experimental data to aid in the selection of the most suitable method for specific research or clinical needs.
The primary analytical methods for the quantification of 7-aminoclonazepam in biological matrices include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrofluorimetry. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the quantifiable range of the analyte.
Comparative Analysis of Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. It is typically expressed by the coefficient of determination (R²). The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Below is a summary of the linearity and range for different analytical methods used to quantify 7-aminoclonazepam, based on reported data.
| Analytical Method | Matrix | Linearity (R²) | Range | Lower Limit of Quantitation (LLOQ) | Upper Limit of Quantitation (ULOQ) |
| LC-MS/MS | Urine | ≥ 0.95[1] | 40 - 100,000 ng/mL[1] | 40 ng/mL[1] | 100,000 ng/mL[1] |
| UHPLC-MS/MS | Urine | ≥ 0.990 | 10 - 1,000 ng/mL | 10 ng/mL | 1,000 ng/mL |
| LC-MS/MS | Urine | ≥ 0.997 | 0.5 - 500 ng/mL | 0.5 ng/mL | 500 ng/mL |
| Spectrofluorimetry | Urine | 0.9997[2][3] | 10 - 500 ng/mL[2][3] | 10 ng/mL[2][3] | 500 ng/mL[2][3] |
| GC-MS | Hair | 0.998[2][4][5] | 1 - 1,000 pg/mg[2][4][5] | 1 pg/mg[4] | 1,000 pg/mg[4][5] |
| LC-MS/MS | Oral Fluid | Not Specified | 0.5 - 316.7 ng/mL (detected range)[3] | 0.5 ng/mL[3] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline typical experimental protocols for the quantification of 7-aminoclonazepam.
LC-MS/MS Method for 7-Aminoclonazepam in Urine
A common approach for analyzing 7-aminoclonazepam in urine involves a "dilute and shoot" method, which is valued for its simplicity and high throughput.
Sample Preparation:
-
Urine samples are subjected to glucuronidase hydrolysis to release the conjugated form of 7-aminoclonazepam.
-
An internal standard (e.g., 7-aminoclonazepam-D4) is added to the sample.[1]
-
The sample is then diluted with a suitable solvent (e.g., synthetic urine) before injection into the LC-MS/MS system.[1]
Instrumentation:
-
Liquid Chromatograph: An Agilent 1200 series binary pump SL LC system or equivalent.[1]
-
Column: A C18 column, such as a 2.1 x 50 mm, 2.7 µm Ascentis Express C18 column.[1]
-
Mobile Phase: A gradient of acetonitrile, formic acid, and water is typically used.[1]
-
Mass Spectrometer: An Agilent 6410 triple quadrupole mass spectrometer or a similar instrument is used for detection.[1]
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly employed.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for 7-aminoclonazepam (e.g., m/z 286 → 222) and its internal standard (e.g., m/z 290 → 226).[1]
Calibration: A calibration curve is constructed using multiple calibrators of known concentrations.[1] A linear fit is typically applied, and the coefficient of determination (R²) must be ≥ 0.95.[1]
Spectrofluorimetric Method for 7-Aminoclonazepam in Urine
This method offers a cost-effective alternative to mass spectrometry-based techniques.
Derivatization: A crucial step in this method is the derivatization of 7-aminoclonazepam with a fluorescent label, such as NBD-Cl, to enhance its detection.[2] Optimal conditions for this reaction, including pH, temperature, and reagent concentrations, are determined using a factorial design approach.[2]
Instrumentation:
-
A spectrofluorometer is used to measure the fluorescence intensity of the derivatized analyte.
Linearity: This method has demonstrated excellent linearity, with an R² value of 0.9997 over a concentration range of 10 to 500 ng/mL.[2][3][6]
GC-MS Method for 7-Aminoclonazepam in Hair
Gas chromatography-mass spectrometry is a highly sensitive technique, particularly useful for analyzing samples with very low analyte concentrations, such as in hair.
Sample Preparation:
-
Hair samples are washed and then digested to release the incorporated drug and its metabolites.
-
A solid-phase extraction (SPE) is performed to clean up the sample and concentrate the analyte.[2][5]
-
Derivatization is often necessary to improve the volatility and chromatographic behavior of 7-aminoclonazepam for GC analysis.[3]
Instrumentation:
-
Gas Chromatograph: A GC system equipped with a capillary column.
-
Mass Spectrometer: A mass spectrometer, often with negative chemical ionization (NCI), is used for highly sensitive detection.[2][5]
Linearity and Range: This method has shown a wide linear range from 1 to 1000 pg/mg with a correlation coefficient of 0.998.[2][4][5]
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between different analytical methods, the following diagrams are provided.
Caption: A flowchart of the typical LC-MS/MS workflow for 7-aminoclonazepam analysis in urine.
Caption: A logical diagram comparing key features of different analytical methods for 7-aminoclonazepam.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitation of clonazepam and its major metabolite 7-aminoclonazepam in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrofluorimetric Determination of 7-Aminoclonazepam, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Systems for the Analysis of 7-Aminoclonazepam
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of 7-aminoclonazepam, the primary metabolite of the widely prescribed benzodiazepine clonazepam, is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high selectivity and sensitivity. This guide provides a comparative overview of the performance of different LC-MS/MS systems for 7-aminoclonazepam analysis, supported by experimental data from various studies.
Performance Comparison of LC-MS/MS Systems
The selection of an appropriate LC-MS/MS system is critical for achieving the desired analytical performance. The following table summarizes the reported performance characteristics of different systems for the analysis of 7-aminoclonazepam. It is important to note that performance can be influenced by the specific matrix, sample preparation method, and chromatographic conditions used.
| LC-MS/MS System | Sample Matrix | Lower Limit of Quantification (LLOQ) | Linearity (R²) | Precision (%CV) | Accuracy (%) | Reference |
| Thermo Fisher TSQ Vantage with Transcend TLX-1 | Serum | 2.6 µg/L | 0.999 | < 12% (intraday), < 13% (interday) | 94-112% (intraday), 93-111% (interday) | [1] |
| Agilent 6410 Triple Quad | Urine | 40 ng/mL | Not Specified | 13% at 80 ng/mL, 11% at 900 ng/mL | Not Specified | [2] |
| Waters Xevo TQ-S micro with ACQUITY UPLC | Urine | 10 ng/mL | > 0.99 (seven-point curve) | Not Specified | Not Specified | [3] |
| SCIEX 3200 QTRAP | Urine | 0.1 - 10 ng/mL | Not Specified | < 10% | Not Specified | [4] |
| Waters Alliance-Quattro Micro | Urine, Serum/Plasma | 20 ng/mL | > 0.99 | Within-run and between-run %CV available in source | Within 15% of target | [5] |
| Agilent LC/MSD Trap | Blood | Not specified for quantitation, screening method | Not Applicable | Not Applicable | Not Applicable | [6] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. Below are representative experimental protocols for the analysis of 7-aminoclonazepam using LC-MS/MS.
Method 1: Online Solid-Phase Extraction (SPE) Coupled with LC-MS/MS (based on Thermo Fisher System)[1]
-
Sample Preparation: Serum samples are centrifuged, and the supernatant is injected directly into the LC-MS/MS system.
-
Liquid Chromatography:
-
System: Transcend TLX-1 system for online SPE and column switching.
-
SPE Column: Included in the RECIPE® ClinMass® LC-MS/MS Complete Kit.
-
Analytical Column: HPLC separation column from the kit.
-
Mobile Phase & Gradient: Specifics are part of the proprietary kit.
-
-
Mass Spectrometry:
-
System: TSQ Vantage triple-stage quadrupole mass spectrometer.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM). The optimized SRM parameters for 7-aminoclonazepam are provided in the kit's documentation.[1]
-
Method 2: "Dilute and Shoot" LC-MS/MS (based on Agilent System)[2]
-
Sample Preparation: Urine samples undergo enzymatic hydrolysis with glucuronidase, followed by dilution.
-
Liquid Chromatography:
-
System: Agilent 6410 Triple Quad LC-MS/MS.
-
Column: Specific column details are not provided in the abstract.
-
Mobile Phase & Gradient: Typically involves a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid.
-
-
Mass Spectrometry:
-
System: Agilent 6410 Triple Quad.
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Method 3: Solid-Phase Extraction (SPE) with UPLC-MS/MS (based on Waters System)[3][7]
-
Sample Preparation:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
System: Waters Xevo TQ-S micro Mass Spectrometer.[7]
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of 7-aminoclonazepam using solid-phase extraction followed by LC-MS/MS.
Caption: Workflow for 7-aminoclonazepam analysis by SPE and LC-MS/MS.
References
Safety Operating Guide
Safe Disposal of 7-Aminoclonazepam-d4: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Aminoclonazepam-d4, a deuterated metabolite of clonazepam used as an internal standard in analytical and forensic toxicology. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is typically supplied in small quantities as a solution, often in acetonitrile.[1][2] The primary hazards are associated with the solvent, which is a highly flammable liquid, and the pharmacological activity of the compound itself.[3][4] This guide outlines the necessary steps for the safe handling and disposal of this material in a laboratory setting.
Key Safety and Hazard Information
Proper disposal of this compound and its solutions requires an understanding of its inherent hazards. The following table summarizes critical safety data, primarily derived from the Safety Data Sheet (SDS) for this compound in acetonitrile.
| Hazard Category | Description | Precautionary Statements |
| Flammability | Highly flammable liquid and vapor (as a solution in acetonitrile).[3][4] Vapors may travel to an ignition source.[3] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical equipment.[4] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[4] |
| Eye Irritation | Causes serious eye irritation.[3][4] | Wear eye protection/face protection.[4] |
| Environmental | Water hazard class 2 (hazardous for water). Do not allow product to reach ground water, water course or sewage system.[4] | Prevent spillage from entering drains or water courses.[3] |
Detailed Disposal Protocol
The following step-by-step protocol is designed for the disposal of small laboratory quantities of this compound. This procedure should be performed in a designated hazardous waste accumulation area, inside a chemical fume hood.
Personnel Protective Equipment (PPE) Required:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Flame-retardant lab coat
Materials Required:
-
Designated hazardous waste container for flammable liquids, properly labeled.
-
Container with a lid for solid waste.
-
Absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Alkaline hypochlorite solution (e.g., bleach).
-
Sodium bisulfite or sodium thiosulfate solution for neutralization.
-
pH paper.
Step 1: Preparation of Waste Containers
-
Liquid Waste: Obtain a designated, leak-proof, and clearly labeled hazardous waste container for flammable organic solvents. The label should read "Hazardous Waste," "Flammable Liquid," and list the chemical constituents, including "Acetonitrile" and "this compound."
-
Solid Waste: Prepare a separate, labeled container for solid waste that may be contaminated, such as empty vials, pipette tips, and absorbent materials.
Step 2: Handling of Unused this compound Solution
-
Carefully transfer any remaining this compound solution into the designated flammable liquid hazardous waste container.
-
Ensure the container is securely capped after the addition of waste. Do not overfill the container; a general rule is to not exceed 90% capacity.[5]
Step 3: Decontamination of Empty Containers and Labware
-
Rinsing: Rinse the empty this compound vial and any contaminated labware (e.g., syringes, pipette tips) three times with a small amount of a suitable solvent (e.g., acetonitrile or methanol). Collect all rinsate in the flammable liquid hazardous waste container.
-
Chemical Deactivation (Optional, for trace residues): For trace amounts of residue, a chemical deactivation step can be performed. Add a small amount of alkaline hypochlorite solution to the rinsed container to degrade the amine functional group.[3] Allow to react for a sufficient period (e.g., 1 hour).
-
Neutralization: If chemical deactivation was performed, neutralize the hypochlorite solution by adding a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
Final Disposal: Dispose of the neutralized solution in the flammable liquid hazardous waste container. The rinsed and decontaminated solid materials can be placed in the designated solid hazardous waste container.
Step 4: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. Eliminate all sources of ignition.[3]
-
Containment: Wear appropriate PPE. Use an absorbent, non-combustible material like sand or vermiculite to contain the spill.[4]
-
Decontamination: For small spills, carefully treat the absorbed material with an alkaline hypochlorite solution to deactivate the 7-aminoclonazepam.[3]
-
Collection: Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.
-
Final Cleaning: Clean the spill area with soap and water.
Step 5: Waste Storage and Disposal
-
Store all hazardous waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources.[3]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide is intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe and compliant disposal of this compound. Always consult your institution's specific hazardous waste management policies and the material's Safety Data Sheet before handling and disposal.
References
Personal protective equipment for handling 7-Aminoclonazepam-d4
Essential Safety and Handling Guide for 7-Aminoclonazepam-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for this compound, a deuterated analog of a benzodiazepine metabolite. Adherence to these procedures is critical for laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating specific PPE to minimize exposure risk. The compound is often supplied as a neat solid or in a solution with acetonitrile, which is a highly flammable liquid and carries its own set of hazards.[1]
Summary of Hazards:
-
Flammability: If in acetonitrile, it is a highly flammable liquid and vapor.[1]
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]
-
Irritation: Causes serious eye irritation.[1]
-
Sensitization: May cause an allergic skin reaction.
The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[2][3] | To protect against splashes and flying particles. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. For tasks with higher risk, consider double gloving or using Silver Shield gloves under nitrile gloves.[2] | To prevent skin contact with the chemical. |
| Body Protection | A lab coat is mandatory. Long pants and closed-toe shoes must be worn.[2][4] | To protect skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area. If aerosols may be generated outside of a fume hood, respiratory protection may be required.[1][3] | To prevent inhalation of harmful vapors or particles. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
Detailed Protocols
Storage Protocol
Upon receipt, inspect the container for any leaks or damage. This compound, particularly in its solid form, should be stored at -20°C.[5] If supplied in acetonitrile, store it in an approved flame-proof area, away from heat and ignition sources.[1] Keep containers securely sealed.[1] It is important to note that studies have shown instability of 7-aminoclonazepam in frozen conditions over extended periods, so careful monitoring of stock solutions is advised.[6]
Handling Protocol
-
Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Solution Preparation: If working with the solid form, weigh the necessary amount within a chemical fume hood to avoid inhalation of dust. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound and before leaving the lab.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in clearly labeled, sealed containers.
-
Decontamination: Decontaminate all glassware and work surfaces that have come into contact with the compound.
-
Final Disposal: Dispose of the chemical waste through a licensed waste management authority.[1] Do not dispose of it down the drain or in regular trash.[8] Empty containers may still contain explosive vapors and should be decontaminated before disposal.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Seek medical attention without delay.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[7] If irritation persists, seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and move upwind.[1] For small spills, absorb with an inert material and place in a sealed container for disposal. For larger spills, alert the appropriate emergency response team. Prevent spillage from entering drains or water courses.[1] |
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.m.tau.ac.il]
- 5. caymanchem.com [caymanchem.com]
- 6. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standard Safe Operating Procedures | Substance Use | CDC [cdc.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
